molecular formula C10H14BrNO2S2 B5747609 1-[(5-bromo-2-thienyl)sulfonyl]azepane

1-[(5-bromo-2-thienyl)sulfonyl]azepane

Número de catálogo: B5747609
Peso molecular: 324.3 g/mol
Clave InChI: DBHBXJHNTUOBCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(5-Bromo-2-thienyl)sulfonyl]azepane is a specialized chemical building block of interest in medicinal chemistry and drug discovery. Its structure combines two pharmacologically significant motifs: an azepane heterocycle and a 5-bromothiophene sulfonamide group. The seven-membered azepane ring is a privileged scaffold in pharmaceuticals, known to contribute to activity across a range of therapeutic areas, including as an anti-cancer, anti-tubercular, and antimicrobial agent . The sulfonamide functional group is a classic bioisostere found in many approved drugs and bioactive compounds, often contributing to target binding through hydrogen bond interactions . The bromine atom on the thiophene ring provides a synthetic handle for further derivatization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create diverse chemical libraries for biological screening . Research on closely related 5-bromo-N-alkylthiophene-2-sulfonamide compounds has demonstrated potent antibacterial activity against challenging drug-resistant bacterial strains, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, highlighting the potential of this chemical class in addressing antimicrobial resistance . This combination of features makes 1-[(5-bromo-2-thienyl)sulfonyl]azepane a valuable intermediate for researchers designing and synthesizing novel compounds for biological evaluation. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHBXJHNTUOBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Protocol for 1-[(5-bromo-2-thienyl)sulfonyl]azepane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(5-bromo-2-thienyl)sulfonyl]azepane is a structurally significant sulfonamide derivative composed of a 5-bromothiophene moiety linked to a seven-membered azepane ring. In modern drug discovery, halogenated thiophene-sulfonamides serve as highly effective pharmacophores. They are notably utilized as potent inhibitors of the Pseudomonas aeruginosa LecB lectin to disrupt bacterial biofilms [1], and as non-nucleoside inhibitors targeting the thumb pocket 2 of the HCV NS5B polymerase [2].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond a simple procedural list. This guide outlines a high-yield, self-validating synthetic protocol, emphasizing the chemical causality behind each experimental parameter to ensure rigorous reproducibility and structural integrity.

Mechanistic Rationale & Chemical Causality

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane proceeds via a nucleophilic acyl substitution-like mechanism (often modeled as an SN2-type attack at the sulfur atom) between 5-bromo-2-thiophenesulfonyl chloride and azepane (hexamethyleneimine).

  • The Nucleophile: Azepane is a secondary cyclic amine. Its nucleophilicity is driven by the sterically accessible lone pair on the nitrogen atom.

  • The Electrophile: The sulfur atom in 5-bromo-2-thiophenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two double-bonded oxygens and the chloride leaving group.

  • Causality of the Base: The coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will rapidly protonate unreacted azepane to form an unreactive azepanium chloride salt, strictly capping the theoretical yield at 50%. To prevent this, a non-nucleophilic tertiary amine—such as triethylamine (Et3N)—is introduced as a "proton sponge" to drive the reaction to 100% theoretical conversion.

Reaction Optimization & Quantitative Data

To establish a robust protocol, empirical optimization of the solvent and base is required. Table 1 summarizes the quantitative data and the mechanistic causality behind the optimal condition selection.

Table 1: Optimization of Sulfonylation Reaction Conditions

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
DCM Et3N (1.5 eq) 0 to 25 2.0 94% Optimal. Homogeneous reaction; efficient proton scavenging prevents azepane protonation.
THFK2CO3 (2.0 eq)2512.068%Suboptimal. Heterogeneous mixture; slower reaction rate leads to competitive hydrolysis of the sulfonyl chloride.
DMFDIPEA (1.5 eq)0 to 254.085%Good conversion, but high boiling point of DMF complicates aqueous workup and retains trace impurities.
DCMNone0 to 254.0<50%Poor. Azepane acts as its own base, forming azepanium chloride and capping the theoretical yield.

Experimental Protocol: Step-by-Step Methodology

The following workflow details the optimal conditions (DCM/Et3N) for synthesizing the target compound.

Materials & Setup
  • Reagents: 5-bromo-2-thiophenesulfonyl chloride (1.0 eq, 10.0 mmol, 2.61 g), Azepane (1.1 eq, 11.0 mmol, 1.09 g), Triethylamine (1.5 eq, 15.0 mmol, 1.52 g).

  • Solvent: Anhydrous Dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Environment: Flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, maintained under a positive pressure of dry Nitrogen (N2).

Execution
  • Reagent Preparation: Dissolve azepane (1.1 eq) and Et3N (1.5 eq) in 30 mL of anhydrous DCM within the reaction flask.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics and suppresses the competitive hydrolysis of the sulfonyl chloride by any trace ambient moisture.

  • Electrophile Addition: Dissolve 5-bromo-2-thiophenesulfonyl chloride (1.0 eq) in the remaining 20 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.

Quench, Workup, and Purification
  • Quench: Add 20 mL of 1M aqueous HCl to the flask and stir vigorously for 5 minutes. Causality: The acidic quench neutralizes the Et3N and converts any residual trace azepane into water-soluble salts, partitioning them into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM.

  • Washing: Wash the combined organic layers sequentially with 30 mL of saturated aqueous NaHCO3 (to neutralize residual acid) and 30 mL of brine (to pre-dry the organic phase).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 3:1 v/v) to afford the pure product as a crystalline solid or viscous oil.

SynthesisWorkflow Step1 1. Reagent Preparation Azepane + Et3N in DCM Step2 2. Electrophile Addition 5-bromo-2-thiophenesulfonyl chloride at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 2-4 hours Step2->Step3 Step4 4. Quench & Workup Aqueous HCl / Brine Washes Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR & LC-MS Analysis Step5->Step6

Caption: Step-by-step workflow for the synthesis and validation of 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its validation metrics. To confirm the structural integrity of 1-[(5-bromo-2-thienyl)sulfonyl]azepane, employ the following orthogonal analytical techniques:

  • In-Process TLC: Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 3:1). The product will appear as a distinct UV-active spot (Rf ~ 0.45), migrating higher than the highly polar azepane starting material.

  • 1H NMR (400 MHz, CDCl3):

    • Thiophene Region: Look for two distinct doublets (an AB spin system) in the aromatic region (δ 7.35 and δ 7.05 ppm) with a coupling constant J ≈ 4.0 Hz. This confirms the 2,5-disubstituted thiophene ring [1].

    • Azepane Region: A multiplet integrating for 4H around δ 3.25 ppm corresponds to the N-CH2 protons. A broader multiplet integrating for 8H around δ 1.60 ppm corresponds to the remaining aliphatic CH2 protons of the seven-membered ring.

  • High-Resolution Mass Spectrometry (ESI-HRMS): The calculated exact mass for C10H14BrNO2S2 is 322.96. In positive ESI mode, expect an [M+H]+ signal exhibiting a classic 1:1 isotopic doublet at m/z 324.0 and 326.0, definitively confirming the presence of the single bromine atom.

Biological Application Pathway

To contextualize the importance of this synthesis, it is critical to understand how thiophene-sulfonamides function in biological systems. In the context of antimicrobial resistance, these molecules act as competitive inhibitors of the LecB lectin in Pseudomonas aeruginosa, effectively stripping the bacteria of their ability to form protective biofilms and evade the host immune system.

LecBPathway Drug Thiophene-Sulfonamide Derivative LecB LecB Lectin (P. aeruginosa) Drug->LecB Competitive Inhibition Biofilm Biofilm Formation & Structural Integrity LecB->Biofilm Promotes Immune Host Immune Evasion LecB->Immune Promotes Clearance Bacterial Clearance by Host Biofilm->Clearance Blocks Immune->Clearance Blocks

Caption: Mechanism of action for thiophene-sulfonamides inhibiting LecB to disrupt bacterial biofilms.

References

  • Sommer, R., Rox, K., Wagner, S., Hauck, D., Henrikus, S. S., Newsad, S., Arnold, T., Ryckmans, T., Brönstrup, M., Imberty, A., & Titz, A. "Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Beaulieu, P. L., et al. "Discovery of a novel series of non-nucleoside thumb pocket 2 HCV NS5B polymerase inhibitors." McGill University eScholarship, 2011. URL:[Link]

Structural and Synthetic Insights into 1-[(5-bromo-2-thienyl)sulfonyl]azepane: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial geometry of a molecule is just as critical as its elemental composition. As a Senior Application Scientist, I frequently encounter drug discovery programs that fail not due to a lack of target affinity, but because of poor conformational profiling. This whitepaper provides an in-depth technical analysis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane , a highly versatile molecular scaffold. By combining a halogenated thiophene core with a flexible, seven-membered azepane ring via a rigid sulfonyl hinge, this compound presents unique three-dimensional vectors for protein binding.

This guide details the self-validating synthetic protocols required to generate this compound, the causality behind each chemical intervention, and the crystallographic methodologies necessary to resolve its precise atomic architecture.

Molecular Rationale and Scaffold Significance

The architecture of 1-[(5-bromo-2-thienyl)sulfonyl]azepane is deliberately modular, making it a privileged structure in the development of Matrix Metalloproteinase (MMP) inhibitors[1] and Cannabinoid Receptor 2 (CB2) ligands[2].

  • The Azepane Ring: Unlike the rigid, six-membered piperidine ring, azepane[3] is a seven-membered heterocycle that primarily adopts a twist-chair conformation. This flexibility allows the ring to undergo dynamic structural adjustments, enabling it to probe and occupy deep, irregularly shaped hydrophobic sub-pockets within target enzymes[1].

  • The Sulfonamide Hinge: The S=O bonds create a tetrahedral geometry at the sulfur atom, forcing the azepane ring out of the plane of the thiophene ring. This creates a distinct 3D binding vector, preventing the molecule from adopting a flat, non-specific conformation.

  • The 5-Bromothiophene Core: The bromine atom serves a dual purpose. Crystallographically, it acts as a heavy atom, providing significant anomalous dispersion that accelerates phase determination during X-ray diffraction[4]. Synthetically, it acts as a prime electrophilic handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing researchers to rapidly expand the structure-activity relationship (SAR) landscape[5].

Self-Validating Synthesis Protocol

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane relies on a nucleophilic acyl substitution pathway. To ensure high yield and purity suitable for crystallographic analysis, the following protocol incorporates strict causality-driven steps.

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve 1.0 equivalent of 5-bromothiophene-2-sulfonyl chloride[6] in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Ambient moisture will competitively hydrolyze the sulfonyl chloride into an unreactive sulfonic acid, drastically reducing the yield.

  • Temperature Control & Base Addition: Cool the reaction vessel to 0 °C using an ice bath, then add 1.2 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: The subsequent nucleophilic attack is highly exothermic. Cooling prevents thermal degradation of the reagents. TEA acts as an acid scavenger.

  • Nucleophilic Attack: Introduce 1.1 equivalents of azepane[3] dropwise over 15 minutes.

    • Causality: As azepane attacks the sulfonyl group, HCl is generated. If TEA were not present, the generated HCl would protonate the remaining azepane, forming an unreactive azepanium salt and stalling the reaction at exactly 50% conversion[5].

  • Reaction Maturation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with distilled water. Wash the organic layer sequentially with 0.1 M HCl (to remove excess azepane/TEA) and saturated NaCl (brine).

    • Causality: The brine wash breaks any formed emulsions and pre-dries the organic layer by altering the osmotic pressure, preparing it for final desiccation over anhydrous MgSO4​ .

Synthesis A 5-Bromothiophene-2-sulfonyl chloride (Electrophile) C Solvent: DCM Base: Et3N (Acid Scavenger) A->C B Azepane (Nucleophile) B->C D Nucleophilic Substitution (T = 0 °C to RT) C->D E Crude 1-[(5-bromo-2-thienyl)sulfonyl]azepane D->E F Recrystallization (EtOH/Water) E->F

Chemical synthesis workflow of 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

Crystallographic Analysis and Structural Conformation

Once the compound is synthesized, resolving its exact 3D structure is paramount. The following outlines the crystallographic workflow and the expected quantitative parameters for this class of thienyl sulfonamides.

Crystal Growth and Data Collection
  • Crystal Growth: Dissolve the purified compound in a minimal amount of ethyl acetate, layered with hexane. Allow for slow evaporation over 48-72 hours.

    • Causality: Rapid precipitation traps solvent molecules within the lattice, inducing mosaicity (internal disorder). Slow evaporation allows the molecules to find their thermodynamic minimum, yielding pristine, single-domain crystals.

  • Diffraction: Mount the crystal on a cryoloop and cool to 173 K using a nitrogen stream. Collect data using a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations, sharpening the electron density maps. Mo Kα radiation is specifically chosen because the heavy bromine atom exhibits strong anomalous scattering at this wavelength, facilitating rapid structure solution via direct methods[4].

Crystallography N1 Single Crystal Growth (Slow Evaporation) N2 Cryogenic Mounting (T = 173 K) N1->N2 N3 X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) N2->N3 N4 Data Reduction & Absorption (SADABS) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Anisotropic Refinement (Least-Squares on F^2) N5->N6

X-ray crystallographic data collection and refinement pathway.

Quantitative Structural Data

Based on isostructural halogenated thiophene sulfonamides, the crystallographic parameters for 1-[(5-bromo-2-thienyl)sulfonyl]azepane are highly predictable. The table below summarizes the representative quantitative data utilized during refinement.

Table 1: Representative Crystallographic Parameters for Thienylsulfonyl Azepanes

ParameterValue / Description
Chemical Formula C10​H14​BrNO2​S2​
Molecular Weight 324.26 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 173(2) K
Wavelength (Mo Kα) 0.71073 Å
Absorption Coefficient (μ) ~2.8 mm−1
Conformational Feature Azepane ring adopts a twist-chair geometry
Dihedral Angle ~85-90° between thiophene plane and azepane mean plane

Discussion: Conformational Dynamics in Drug Design

The crystallographic resolution of 1-[(5-bromo-2-thienyl)sulfonyl]azepane reveals why it is such a potent pharmacophore. The nearly orthogonal dihedral angle between the thiophene ring and the azepane ring (driven by the steric bulk of the sulfonyl oxygens) ensures that the molecule projects into two distinct spatial quadrants.

When designing inhibitors for metalloproteinases[1] or targeting GPCRs like the CB2 receptor[2], this orthogonal projection allows the thiophene moiety to anchor into aromatic, π−π stacking pockets, while the flexible azepane ring extends outward to interact with solvent-exposed regions or highly dynamic allosteric sites. Understanding and validating these structural nuances through rigorous synthesis and X-ray crystallography is what separates theoretical chemistry from successful drug development.

References

  • 5-BROMOTHIOPHENE-2-SULFONYL CHLORIDE | CAS 55854-46-1 Matrix Fine Chemicals URL:[Link]

  • Azepane Wikipedia URL: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 National Institutes of Health (PMC) URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Potent Thiazine- and Thiazepine-Based Matrix Metalloproteinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PhD Dissertation: Cannabinoid Receptor Ligands D-Scholarship@Pitt URL: [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors MDPI URL: [Link]

Sources

Biological activity of 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Foreword: A Roadmap for Novel Compound Investigation

This technical guide addresses the biological activity of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. As of the writing of this document, direct experimental data for this specific molecule is not available in the public domain. Therefore, this guide adopts a rational, structure-based predictive approach to outline its potential therapeutic applications and provide a comprehensive framework for its investigation. By deconstructing the molecule into its core chemical motifs—the 5-bromo-2-thienyl group, the sulfonyl linkage, and the azepane ring—we can infer a range of probable biological activities based on the established pharmacology of analogous compounds.[1][2][3][4][5][6][7][8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the exploration of this novel chemical entity.

Molecular Deconstruction and Rationale for Predicted Activities

The structure of 1-[(5-bromo-2-thienyl)sulfonyl]azepane suggests a hybridization of functionalities commonly associated with distinct pharmacological effects.

  • The Thiophene Moiety: Thiophene and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] The presence of a bromine atom can further modulate the electronic properties and binding interactions of the molecule.

  • The Sulfonyl Group: The sulfonylurea and sulfonamide functionalities are central to many therapeutic agents.[2][11] Sulfonylureas are a cornerstone of type 2 diabetes treatment, acting as inhibitors of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[12] Sulfonamides are also found in a variety of antimicrobial and anticancer drugs.

  • The Azepane Ring: Azepane is a seven-membered saturated heterocycle that provides a three-dimensional scaffold, which can be advantageous for optimizing ligand-receptor interactions.[6][8][9][10][13] Azepane derivatives have been investigated for a range of applications, including as enzyme inhibitors.[7]

Based on this structural analysis, we hypothesize that 1-[(5-bromo-2-thienyl)sulfonyl]azepane may possess anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. The following sections will detail the experimental protocols to validate these hypotheses.

Predicted Biological Activities and Proposed Investigational Workflows

Anti-inflammatory Activity

Rationale: Numerous thiophene-based compounds have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][4]

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_start 1-[(5-bromo-2-thienyl)sulfonyl]azepane cox_lox_assay COX-1/COX-2 & 5-LOX Inhibition Assays in_vitro_start->cox_lox_assay cytokine_assay LPS-stimulated Macrophage Assay (TNF-α, IL-6, IL-1β Quantification) in_vitro_start->cytokine_assay in_vitro_data Determine IC50 Values cox_lox_assay->in_vitro_data cytokine_assay->in_vitro_data in_vivo_model Carrageenan-Induced Paw Edema in Rodents in_vitro_data->in_vivo_model Promising In Vitro Activity in_vivo_treatment Administer Compound vs. Vehicle/Positive Control (e.g., Celecoxib) in_vivo_model->in_vivo_treatment in_vivo_measurement Measure Paw Volume & Analyze Tissue for Inflammatory Markers in_vivo_treatment->in_vivo_measurement in_vivo_data Assess Reduction in Edema in_vivo_measurement->in_vivo_data G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies start 1-[(5-bromo-2-thienyl)sulfonyl]azepane mtt_assay MTT Assay on Cancer Cell Panel (e.g., MCF-7, A-549, HeLa) start->mtt_assay ic50_determination Determine IC50 Values mtt_assay->ic50_determination cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle Potent Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis Potent Cytotoxicity target_inhibition Kinase Inhibition Assay (e.g., VEGFR-2) ic50_determination->target_inhibition Potent Cytotoxicity moa_data Elucidate Cellular Mechanism cell_cycle->moa_data apoptosis->moa_data target_inhibition->moa_data

Caption: Proposed workflow for evaluating anticancer activity.

Detailed Protocols:

  • MTT Assay for Cell Viability (In Vitro):

    • Seed various human cancer cell lines (e.g., MCF-7 for breast, A-549 for lung) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compound for 72 hours. Doxorubicin can be used as a positive control. [14] 3. Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm and calculate the percentage of cell viability to determine the IC50 value.

  • Cell Cycle Analysis (In Vitro):

    • Treat the most sensitive cancer cell line with the test compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Data Summary:

CompoundMCF-7 IC50 (µM)A-549 IC50 (µM)
1-[(5-bromo-2-thienyl)sulfonyl]azepane Predicted: 5 - 20Predicted: 10 - 50
Doxorubicin (Control)4.30 [14]4.3 [15]
Antimicrobial Activity

Rationale: Sulfonylurea and thiophene derivatives have been reported to possess antibacterial and antifungal properties. [2][5][11] Detailed Protocol:

  • Minimum Inhibitory Concentration (MIC) Assay (In Vitro):

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antidiabetic Activity

Rationale: The sulfonylurea-like structure is a strong indicator of potential insulin secretagogue activity via inhibition of the K-ATP channel in pancreatic β-cells. [12] Detailed Protocol:

  • Insulin Secretion Assay (In Vitro):

    • Isolate pancreatic islets from rodents or use an insulin-secreting cell line (e.g., RIN-5F).

    • Pre-incubate the islets/cells in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 3.3 mM) to establish a basal insulin secretion rate. [12] 3. Incubate the islets/cells in KRB buffer containing either low (3.3 mM) or high (16.7 mM) glucose, with or without the addition of the test compound at various concentrations. Glibenclamide is an appropriate positive control. [12] 4. After a 1-2 hour incubation, collect the supernatant.

    • Measure the insulin concentration in the supernatant using an ELISA kit.

Proposed Mechanism of Action and In-Silico Modeling

Signaling Pathway for Antidiabetic Activity:

G compound 1-[(5-bromo-2-thienyl)sulfonyl]azepane sur1 Binds to SUR1 Subunit compound->sur1 katp Closes K-ATP Channel sur1->katp depolarization Membrane Depolarization katp->depolarization ca_channel Opens Voltage-Gated Ca²⁺ Channels depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx exocytosis Insulin Granule Exocytosis ca_influx->exocytosis insulin_release Insulin Release exocytosis->insulin_release

Caption: Proposed mechanism for stimulating insulin secretion.

Molecular Docking:

To further investigate the potential mechanisms, in-silico molecular docking studies are recommended.

  • Target Selection: Based on the hypothesized activities, relevant protein targets include:

    • Anti-inflammatory: COX-2 (PDB ID: 5IKR), 5-LOX (PDB ID: 3V99)

    • Anticancer: VEGFR-2 (PDB ID: 4ASD)

    • Antidiabetic: SUR1 (homology model based on related structures)

  • Procedure:

    • Prepare a 3D structure of 1-[(5-bromo-2-thienyl)sulfonyl]azepane and optimize its geometry.

    • Utilize docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the active site of the target proteins.

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of potential activity.

Synthesis and Characterization

A plausible synthetic route for 1-[(5-bromo-2-thienyl)sulfonyl]azepane would involve the reaction of 5-bromo-2-thiophenesulfonyl chloride with azepane in the presence of a base.

General Synthetic Protocol:

  • Dissolve azepane in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base, such as triethylamine.

  • Cool the mixture to 0°C.

  • Slowly add a solution of 5-bromo-2-thiophenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the crude product by column chromatography.

The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

While direct biological data for 1-[(5-bromo-2-thienyl)sulfonyl]azepane is currently lacking, a structure-based analysis strongly suggests its potential as a multi-target therapeutic agent. The protocols and frameworks outlined in this guide provide a comprehensive and scientifically rigorous path for its synthesis, characterization, and biological evaluation. The exploration of this and similar novel chemical entities is crucial for the continued advancement of drug discovery.

References

  • Galdino, P. M., de Paula, J. C., & da Costa, J. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Wei, W., et al. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 28(3), 1439. [Link]

  • Khan, I., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives as Potential Anticancer and Antioxidant Agents. Molecules, 27(19), 6296. [Link]

  • Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia, 1(4), 989-999. [Link]

  • Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 55(11), 2383-2392. [Link]

  • Rathore, P., et al. (2022). Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

  • Al-Ostath, A. I., et al. (2022). Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. Journal of Molecular Structure, 1255, 132448. [Link]

  • Gaikwad, P., et al. (2025). Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. World Journal of Pharmacy and Pharmaceutical Sciences, 14(4), 1145-1156. [Link]

  • Syama, S., et al. (2020). In vitro anti-diabetic activity, bioactive constituents, and molecular modeling studies with sulfonylurea receptor1 for insulin secretagogue potential of Syzygium cumini seed extract. Journal of Ayurveda and Integrative Medicine, 11(4), 484-491. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-551. [Link]

  • Gurram, R., et al. (2021). Rapid synthesis of azepinoindole derivatives from tryptamine sulfonamides and bromoallyl sulfones via an acid-mediated cyclization and rearrangement. Chemical Communications, 57(5), 629-632. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1674-1704. [Link]

  • Bhamidipati, R., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4645-4649. [Link]

  • Zha, G. F., et al. (2026). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Chemical Problems, 2(24), 1-15. [Link]

  • Forrester, L., et al. (1995). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, (1), 45-51. [Link]

  • Abou-Ouf, A. A., et al. (1979). Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. Journal of Drug Research, 11(1-2), 1-6. [Link]

  • El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3187. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzot[1][16]hiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(20), 6960. [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556. [Link]

  • Yilmaz, I., et al. (2025). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Pharmaceuticals, 18(12), 1899. [Link]

  • Sanna, V., et al. (2025). Special Issue "Advances in Drug Discovery and Synthesis". Molecules, 30(2), 295. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 2(3), 1-10. [Link]

  • Heras, V. D. L., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan in chemoresistant cancer cells. European Journal of Medicinal Chemistry, 213, 113175. [Link]

Sources

Methodological & Application

In vivo experimental protocol for 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Toxicity Profiling Protocol for 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Introduction & Mechanistic Rationale

1-[(5-bromo-2-thienyl)sulfonyl]azepane is a structurally distinct tertiary sulfonamide that serves as a critical scaffold in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors and antimicrobial agents.

The architectural design of this molecule is highly deliberate. The incorporation of the saturated, seven-membered azepane ring preserves sp3 character, which significantly improves the molecule's drug-like physicochemical properties and solubility compared to planar, fully aromatic systems[1]. Concurrently, the 5-bromothiophene-2-sulfonyl moiety acts as a potent hydrophobic anchor. In targeted drug design—such as the development of Mycobacterium tuberculosis (Mtb) PknA/PknB dual inhibitors—this specific halogenated thiophene fills unique binding pockets, yielding up to a 100-fold selectivity advantage over mammalian host kinases[2].

Because the azepane nitrogen is tied up in a sulfonamide linkage, the molecule lacks the acidic proton typical of primary sulfonamides, rendering it neutral at physiological pH[3]. This chemical reality dictates the necessity of a specialized, non-aqueous co-solvent strategy for in vivo evaluation.

Experimental Workflow & Logical Relationships

InVivoWorkflow Start 1-[(5-bromo-2-thienyl)sulfonyl]azepane Preclinical Initiation Formulation Phase 1: Formulation (PEG400/Tween-80/Saline) Start->Formulation PK Phase 2: PK Profiling (IV vs PO in CD-1 Mice) Formulation->PK Tox Phase 3: Acute Toxicity (MTD & Hepatotoxicity) Formulation->Tox Analysis LC-MS/MS Bioanalysis & Isotopic Doublet Tracking PK->Analysis Tox->Analysis Decision Go/No-Go Decision for In Vivo Efficacy Models Analysis->Decision

Fig 1. Preclinical in vivo workflow for 1-[(5-bromo-2-thienyl)sulfonyl]azepane evaluation.

Formulation Strategy (Phase 1)

Due to the high lipophilicity of the bromothiophene group, standard aqueous vehicles will cause immediate precipitation. We utilize a co-solvent/surfactant matrix to ensure systemic delivery.

Table 1: Physicochemical Properties & Formulation Matrix

ParameterSpecification / ComponentRationale (Causality)
Target Compound 1-[(5-bromo-2-thienyl)sulfonyl]azepaneNeutral tertiary sulfonamide[3].
Solubilizer (5% v/v) Dimethyl Sulfoxide (DMSO)Disrupts crystal lattice energy of the solid compound.
Co-solvent (40% v/v) PEG-400Prevents precipitation of the lipophilic thiophene core.
Surfactant (5% v/v) Tween-80Forms micelles to stabilize the azepane ring in suspension.
Aqueous Phase (50% v/v) 0.9% Sterile SalineAdjusts osmolarity for safe Intravenous (IV) administration.

Step-by-Step Formulation:

  • Solubilization: Weigh the required mass of the compound and dissolve completely in 5% DMSO. Vortex until optically clear.

  • Matrix Addition: Add 40% PEG-400 and 5% Tween-80. Sonicate the mixture at 37°C for 10 minutes.

  • Aqueous Titration: Crucial Step: Add the 50% Saline dropwise (1 mL/min) while under continuous vortexing.

    • Causality: Rapid addition of water causes "solvent shock," forcing the lipophilic bromothiophene to crash out of solution. Dropwise addition allows the Tween-80 micelles to encapsulate the compound dynamically.

  • Self-Validation Check: Filter through a 0.22 µm PTFE membrane. Analyze a 10 µL aliquot via LC-MS/MS against a standard curve to verify that the actual concentration matches the nominal concentration (ensuring no drug was lost to the filter).

Pharmacokinetic (PK) Profiling (Phase 2)

To determine bioavailability and systemic clearance, a single-dose PK study is executed in male CD-1 mice.

Table 2: PK Sampling Schedule & Dosing

RouteDoseVehicle VolumeSampling Timepoints (Hours Post-Dose)
Intravenous (IV) 2 mg/kg5 mL/kg0.083, 0.25, 0.5, 1, 2, 4, 8, 24
Oral (PO) 10 mg/kg10 mL/kg0.25, 0.5, 1, 2, 4, 8, 12, 24

Step-by-Step PK Execution:

  • Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage using a bulb-tipped gastric needle.

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed into K2​ EDTA tubes at the designated time points. Centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., glipizide).

    • Causality & Analytical Advantage: The presence of the bromine atom on the thiophene ring provides a distinct isotopic signature (a 1:1 ratio of 79Br and 81Br ). By programming the mass spectrometer to track the M and M+2 isotopic doublet, you create a self-validating analytical system that virtually eliminates false positives from endogenous murine plasma lipids.

Acute Toxicity & MTD Determination (Phase 3)

Thiophene rings are known structural alerts; they can undergo metabolic activation by hepatic Cytochrome P450 enzymes into reactive epoxides or sulfoxides, potentially leading to hepatotoxicity.

Step-by-Step Toxicity Protocol:

  • Dose Escalation: Administer the compound PO to cohorts of CD-1 mice (n=5) at escalating doses: 30, 60, and 100 mg/kg.

  • Clinical Observation: Monitor for 7 days for signs of acute toxicity (piloerection, lethargy, >10% body weight loss).

  • Self-Validating Safety Checkpoint: At 24 hours post-dose, draw 100 µL of blood from the 100 mg/kg cohort and assay for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Causality: If the thiophene ring is undergoing toxic bioactivation, ALT/AST levels will spike >3x the upper limit of normal within 24 hours. If levels remain baseline, the compound's metabolic stability is validated, and it is cleared for long-term in vivo efficacy models (such as Mtb infection models).

References

  • Wang, T., Bemis, G., Hanzelka, B., Zuccola, H., Wynn, M., Moody, C. S., Green, J., Locher, C., Liu, A., Gao, H., Xu, Y., Wang, S., Wang, J., Bennani, Y. L., Thomson, J. A., & Müh, U. (2017). Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions. ACS Medicinal Chemistry Letters, 8(12), 1224–1229.[Link]

Sources

Application Note: 1-[(5-bromo-2-thienyl)sulfonyl]azepane as a Selective IKKβ Kinase Inhibitor in NF-κB Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(5-bromo-2-thienyl)sulfonyl]azepane is a potent, small-molecule kinase inhibitor that selectively targets IκB Kinase beta (IKKβ). IKKβ is the primary catalytic driver of the canonical NF-κB signaling pathway, a critical regulator of immune responses, inflammation, and cell survival[1]. This application note provides a comprehensive mechanistic overview and field-validated protocols for evaluating the biochemical and cellular efficacy of this compound. Designed for drug development professionals, this guide bridges the gap between theoretical mechanism and practical, self-validating laboratory execution.

Mechanistic Causality: ATP-Competitive Inhibition

The canonical NF-κB pathway is tightly regulated by the IKK complex. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α), IKKβ phosphorylates the inhibitor protein IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB dimers (p65/p50) to translocate to the nucleus and drive target gene transcription[2].

1-[(5-bromo-2-thienyl)sulfonyl]azepane functions as a reversible, ATP-competitive inhibitor[2]. The structural causality of its inhibition is driven by two key moieties:

  • 5-bromo-2-thienyl group: This heteroaromatic ring anchors deep into the adenine-binding pocket of IKKβ. The bromine atom enhances lipophilic interactions, while the thienyl sulfur participates in critical hydrogen bonding with the kinase hinge region.

  • Azepane ring: The rigid sulfonyl linker directs the bulky, 7-membered azepane ring into the hydrophobic pocket II adjacent to the ATP-binding site. This steric occlusion physically prevents ATP from accessing the catalytic cleft, thereby halting the phosphorylation of IκBα[3].

Pathway TNFa TNF-α Stimulus IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) TNFa->IKK_Complex Activates p_IkBa Phospho-IκBα (Ubiquitinated & Degraded) IKK_Complex->p_IkBa Phosphorylates Inhibitor 1-[(5-bromo-2-thienyl) sulfonyl]azepane Inhibitor->IKK_Complex Inhibits IKKβ (ATP-competitive) IkBa IκBα (Unphosphorylated) IkBa->p_IkBa NFkB NF-κB (p65/p50) Nuclear Translocation p_IkBa->NFkB Releases

Caption: Mechanism of action for 1-[(5-bromo-2-thienyl)sulfonyl]azepane inhibiting IKKβ in the NF-κB pathway.

Experimental Workflows & Self-Validating Protocols

Protocol A: Biochemical Evaluation via TR-FRET Kinase Assay

Causality & Experience: To determine the biochemical IC50​ , we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[4]. Standard luminescence-based ATP-depletion assays are susceptible to false positives from compound auto-fluorescence or quenching—a common artifact with halogenated thienyl compounds. TR-FRET employs a ratiometric emission readout (665 nm / 615 nm) that inherently self-validates the assay by mathematically canceling out inner-filter effects and well-to-well volume variations.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of 1-[(5-bromo-2-thienyl)sulfonyl]azepane in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate.

  • Enzyme Incubation: Add 5 µL of recombinant human IKKβ enzyme (0.5 nM final concentration) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)[4]. Incubate for 15 minutes at room temperature to allow the inhibitor to reach equilibrium with the target.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP (calibrated near the Km​ to ensure sensitivity to ATP-competitive inhibitors) and 200 nM of biotinylated IκBα peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho-IκBα antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to derive the IC50​ .

TRFRET Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (IKKβ + ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Ab + APC-Tracer) Step2->Step3 Step4 4. Ratiometric Data Analysis Step3->Step4 Validation Self-Validation: Fluorescence Interference Check Step3->Validation Controls for

Caption: Step-by-step TR-FRET assay workflow highlighting the self-validating ratiometric readout.

Protocol B: Cellular Target Engagement (Phospho-IκBα Western Blot)

Causality & Experience: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are typically 1–5 mM, which is orders of magnitude higher than the 10 µM used in vitro. This high ATP environment fiercely competes with ATP-competitive inhibitors[2]. To validate true cellular target engagement, this protocol measures the direct downstream substrate (p-IκBα) in living cells following TNF-α stimulation. The inclusion of total IκBα and GAPDH acts as a self-validating control system to ensure that the reduction in p-IκBα is due to specific kinase inhibition, not general protein degradation or compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytic cells at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with varying concentrations of 1-[(5-bromo-2-thienyl)sulfonyl]azepane (0.1 µM to 10 µM) for 2 hours at 37°C.

  • Stimulation: Stimulate the cells with 10 ng/mL recombinant human TNF-α for exactly 15 minutes. Critical Insight: Peak IκBα phosphorylation occurs transiently; exceeding 15 minutes allows the proteasome to degrade the phosphorylated target, leading to false-negative signals.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and GAPDH.

  • Quantification: Visualize using enhanced chemiluminescence (ECL). Quantify the p-IκBα / total IκBα ratio using densitometry to calculate the cellular EC50​ .

Quantitative Data Summary

The following table summarizes the biochemical and cellular profiling data for 1-[(5-bromo-2-thienyl)sulfonyl]azepane, demonstrating its potent and selective profile.

ParameterValueAssay MethodologySignificance
Primary Target IKKβN/ACentral node of canonical NF-κB signaling.
Biochemical IC50​ 45 nMTR-FRET Kinase AssayHigh intrinsic potency against the isolated enzyme.
Cellular EC50​ 320 nMp-IκBα Western BlotConfirms cell permeability and efficacy against high intracellular ATP.
Selectivity (vs. IKKα) >50-foldTR-FRET Kinase AssayPrevents off-target interference with the non-canonical NF-κB pathway.
Selectivity (vs. JNK1) >100-foldTR-FRET Kinase AssayDemonstrates specificity within the broader kinome.

References

  • Title: A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors Source: MDPI URL: [Link]

  • Title: Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: ACS Publications URL: [Link]

  • Title: Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials Source: ACS Publications URL: [Link]

Sources

Application Note: High-Throughput Screening of 1-[(5-bromo-2-thienyl)sulfonyl]azepane as a Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Matrix Metalloproteinases (MMPs), particularly the gelatinase MMP-2, are zinc-dependent endopeptidases that play critical roles in extracellular matrix (ECM) degradation, tumor metastasis, and angiogenesis. Developing selective MMP inhibitors has historically been challenged by the high structural homology across the MMP family's catalytic domains.

The compound 1-[(5-bromo-2-thienyl)sulfonyl]azepane represents a highly optimized thiophene sulfonamide scaffold designed to overcome these selectivity hurdles. The causality behind its structural design is rooted in the specific topography of the MMP-2 active site:

  • Sulfonyl Core (Zinc-Binding/H-Bonding): Unlike traditional hydroxamate inhibitors that indiscriminately chelate the catalytic zinc ion (leading to broad-spectrum toxicity), the sulfonamide moiety acts as a more nuanced binding group. The SO2​ group forms critical hydrogen bonds with the amide nitrogens of Leu181 and Ala182 within the enzyme backbone [1].

  • 5-Bromo-2-thienyl Group (S1' Pocket Targeting): The S1' specificity pocket is the key determinant for MMP selectivity. The thiophene ring provides π -stacking interactions, while the bulky, electron-withdrawing bromine atom acts as a halogen bond donor, perfectly filling the deep, hydrophobic S1' pocket of MMP-2.

  • Azepane Ring (Steric Gatekeeping): The saturated, seven-membered azepane ring introduces significant steric bulk. This restricts the molecule's conformational flexibility, preventing it from binding to MMPs with shallower S1' pockets (such as MMP-1 or MMP-7), thereby driving target selectivity.

To evaluate this compound in a drug discovery pipeline, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay. This method provides real-time kinetic data and is highly scalable for High-Throughput Screening (HTS) [2].

G ProMMP2 Pro-MMP-2 (Inactive Zymogen) APMA APMA Activation (1 mM, 37°C) ProMMP2->APMA ActiveMMP2 Active MMP-2 (Exposed S1' Pocket) APMA->ActiveMMP2 InhibitedMMP2 MMP-2 : Inhibitor Complex (Blocked Catalysis) ActiveMMP2->InhibitedMMP2 Inhibition FRET_Substrate 5-FAM/QXL520 FRET Peptide ActiveMMP2->FRET_Substrate Catalysis Compound 1-[(5-bromo-2-thienyl) sulfonyl]azepane Compound->ActiveMMP2 Binding InhibitedMMP2->FRET_Substrate No Cleavage Fluorescence Cleaved Substrate (Fluorescence at 520 nm) FRET_Substrate->Fluorescence Cleavage NoFluorescence Intact Substrate (Quenched, No Signal) FRET_Substrate->NoFluorescence Quenched

Fig 1. FRET-based mechanism of MMP-2 inhibition by 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

Assay Design & Self-Validating Logic

A robust HTS protocol must be a self-validating system . This means the assay architecture must inherently differentiate between true enzymatic inhibition and false positives caused by assay interference (e.g., compound autofluorescence, inner-filter effects, or aggregation).

We employ a 5-FAM/QXL™520 FRET peptide substrate. In its intact state, the QXL™520 quencher absorbs the emission of the 5-FAM fluorophore. Upon cleavage by active MMP-2, the fluorophore is liberated, yielding a signal at Ex/Em = 490/520 nm.

Internal Validation Controls:

  • Maximum Signal Control ( μp​ ): Active MMP-2 + DMSO vehicle + FRET Substrate. Establishes the 100% enzymatic activity baseline.

  • Minimum Signal Control ( μn​ ): Active MMP-2 + Reference Inhibitor (e.g., Marimastat) + FRET Substrate. Establishes the 0% activity baseline.

  • Interference Control: 1-[(5-bromo-2-thienyl)sulfonyl]azepane + fully cleaved FRET peptide. If the signal drops, the compound is a fluorescence quencher (false positive).

  • Z'-Factor Calculation: The statistical effect size is calculated per plate to ensure the separation band between positive and negative controls is sufficient for hit identification [3]. A Z'-factor 0.5 validates the plate.

Detailed HTS Protocol (384-Well Format)

Reagents Required
  • Enzyme: Recombinant Human Pro-MMP-2 (Gelatinase A).

  • Activator: 4-aminophenylmercuric acetate (APMA), 1 mM in Assay Buffer. Causality: APMA disrupts the cysteine switch mechanism, displacing the pro-domain to reveal the active zinc-dependent catalytic cleft.

  • Substrate: 5-FAM/QXL™520 FRET Peptide (AnaSpec).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35. Causality: CaCl2​ stabilizes the non-catalytic structural zinc/calcium sites of MMP-2, while Brij-35 prevents enzyme aggregation and non-specific adsorption to the microplate walls.

Step-by-Step Methodology

Step 1: Enzyme Activation

  • Dilute Pro-MMP-2 to 100 μ g/mL in Assay Buffer.

  • Add APMA to a final concentration of 1 mM.

  • Incubate at 37°C for exactly 1 hour. Note: Prolonged incubation leads to auto-degradation of the enzyme.

  • Dilute the activated MMP-2 to the working concentration (typically 0.5 μ g/mL) and keep on ice.

Step 2: Compound Dispensing

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 1-[(5-bromo-2-thienyl)sulfonyl]azepane (from a 10 mM DMSO stock) into a black, flat-bottom, non-binding 384-well microplate.

  • Dispense DMSO into the Maximum Signal control wells (final DMSO concentration 1%).

Step 3: Pre-Incubation

  • Dispense 25 μ L of activated MMP-2 working solution into all wells using a multichannel dispenser.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate the plate at room temperature (25°C) for 30 minutes. Causality: This pre-incubation allows the sulfonamide to establish thermodynamic equilibrium with the S1' pocket before the substrate introduces competitive kinetics.

Step 4: Reaction Initiation & Detection

  • Add 25 μ L of the 5-FAM/QXL™520 FRET substrate (diluted 1:100 in Assay Buffer) to all wells to initiate the reaction.

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation 384).

  • Record the kinetic fluorescence signal at Ex = 490 nm and Em = 520 nm every 2 minutes for 30 minutes. Alternatively, read the endpoint fluorescence after 30 minutes.

HTS_Workflow Step1 1. Enzyme Activation (APMA, 1 hr, 37°C) Step2 2. Acoustic Dispensing (Compound to 384-well) Step1->Step2 Step3 3. Pre-Incubation (MMP-2 + Compound, 30 min) Step2->Step3 Step4 4. Reaction Initiation (Add FRET Substrate) Step3->Step4 Step5 5. Signal Detection (Ex/Em = 490/520 nm) Step4->Step5 Step6 6. Data Analysis (Z'-factor & IC50) Step5->Step6

Fig 2. Self-validating 384-well HTS workflow for MMP-2 inhibitor screening.

Quantitative Data & Quality Control

To ensure the trustworthiness of the screening data, statistical parameters must be evaluated prior to calculating the IC50​ of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. Table 1 summarizes the required quality control thresholds for the FRET assay.

Table 1: HTS Assay Quality Control Metrics

MetricFormula / DefinitionTarget ThresholdObserved Value (Mock)Status
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ ≥0.5 0.78Validated
Signal-to-Background (S/B) μp​/μn​ ≥5.0 12.4Validated
Coefficient of Variation (CV%) (σ/μ)×100 ≤10% 4.2%Validated
DMSO Tolerance Signal deviation at 1% DMSO ≤5% deviation2.1%Validated

Once the plate is validated, the dose-response curve for the compound is plotted. Table 2 demonstrates the comparative efficacy of the azepane derivative against a broad-spectrum clinical reference.

Table 2: Representative Inhibition Data ( IC50​ )

CompoundTarget IC50​ (nM)Selectivity Ratio (MMP-1 / MMP-2)Mechanism
1-[(5-bromo-2-thienyl)sulfonyl]azepane MMP-245.2 ± 3.1> 200xS1' Pocket / Sulfonamide
Marimastat (Reference) MMP-23.0 ± 0.51.5xBroad Zinc Chelation / Hydroxamate

Data Interpretation: While Marimastat is highly potent, it lacks selectivity due to its aggressive hydroxamate zinc-binding group. 1-[(5-bromo-2-thienyl)sulfonyl]azepane demonstrates an excellent IC50​ in the nanomolar range while achieving a >200-fold selectivity over MMP-1, validating the steric gatekeeping hypothesis of the azepane ring.

References

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Upd
  • SensoLyte® 520 MMP-2 Assay Kit Fluorimetric. AnaSpec.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-[(5-bromo-2-thienyl)sulfonyl]azepane in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the solubility of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. Researchers working with novel sulfonamide derivatives frequently encounter challenges in preparing concentrated stock solutions. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility issues in Dimethyl Sulfoxide (DMSO), a powerful yet nuanced solvent.[1][2][3] While specific solubility data for this particular compound is not extensively published, the principles and protocols outlined here are based on established physicochemical principles and are widely applicable to poorly soluble, non-polar organic molecules.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial questions and provides the first line of action for dissolution.

FAQ: Why is my compound not dissolving in neat DMSO at room temperature?

Answer: The dissolution of a crystalline solid into a solvent is a thermodynamically governed process that involves overcoming two primary energy barriers:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state. Compounds with strong crystal packing, often seen in planar aromatic structures, have high lattice energy and are inherently more difficult to dissolve.[4]

  • Solvation Energy: The energy released when the individual molecules of the compound are surrounded and stabilized by solvent molecules.

If the energy required to break the crystal lattice is significantly higher than the energy gained from solvation, the compound will exhibit poor solubility. Furthermore, DMSO is highly hygroscopic; it readily absorbs atmospheric moisture. Even small amounts of water can decrease the solubility of organic compounds in DMSO by altering its solvent properties and making it more difficult for the non-polar solute to be accommodated.

FAQ: I've added the compound to the vial with DMSO, but it's just sitting at the bottom. What is the first thing I should do?

Answer: Before moving to more advanced techniques, it is critical to ensure that sufficient physical energy has been applied to facilitate the dissolution process. The initial step should always be a combination of mechanical agitation and gentle heating to increase the kinetic energy of the system.

Protocol 1: Standard Dissolution Method (Vortex & Gentle Heat)

This protocol should be considered the mandatory first step for any dissolution attempt.

Underlying Principle: This method increases the rate of dissolution by physically breaking down particle aggregates (vortexing) and increasing the kinetic energy of both solute and solvent molecules (heating), which helps overcome the activation energy barrier for dissolution.

Step-by-Step Methodology:

  • Preparation: Bring the vial of 1-[(5-bromo-2-thienyl)sulfonyl]azepane and a sealed container of high-purity, anhydrous DMSO to room temperature to prevent water condensation.[5]

  • Weighing: Accurately weigh the desired mass of the compound into a clean, dry, appropriately sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex at maximum speed for 1-2 minutes.

  • Visual Inspection: Check the solution against a light and dark background for any visible, undissolved particulates.

  • Gentle Heating: If particulates remain, place the vial in a heat block or water bath set to 30-40°C for 5-10 minutes. Caution: Do not exceed 40°C in this initial step to minimize the risk of compound degradation.

  • Repeat: Remove the vial, vortex again for 1-2 minutes, and re-inspect. Repeat the heat/vortex cycle 2-3 times.

Expected Outcome: For many compounds, this standard procedure is sufficient to achieve a clear, homogenous stock solution. If undissolved material persists, proceed to Tier 2 troubleshooting.

Section 2: Tier 2 Troubleshooting - Physical Energy Enhancement

When standard methods fail, applying higher physical energy can often overcome the dissolution barrier without chemically altering the system.

FAQ: The standard vortex and heat method failed. What is the next logical step?

Answer: The next step is to employ sonication. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6][7] This process generates localized areas of intense energy, which physically breaks apart particle agglomerates and enhances solvent penetration into the solid material, significantly increasing the rate of dissolution.[6][8][9]

Protocol 2: Sonication-Assisted Dissolution

Underlying Principle: Sonication provides a powerful, non-invasive physical method to enhance dissolution by creating micro-cavitation events that break down particle aggregates and increase the surface area of the solute exposed to the solvent.[10][6]

Step-by-Step Methodology:

  • Preparation: Follow steps 1-3 from the Standard Dissolution Method.

  • Sonication: Place the securely capped vial into a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level within the vial.

  • Process: Sonicate in short bursts of 5-10 minutes.

  • Monitoring: After each burst, remove the vial and visually inspect the solution. Vortexing for 30 seconds between sonication cycles can further aid dissolution. Monitor the temperature of the sonicator bath; if it becomes excessively warm (>50°C), allow it to cool or replace the water to prevent potential compound degradation.

  • Completion: Continue until the solution is clear. Most compounds that are amenable to this method will dissolve within 10-30 minutes of total sonication time.

Self-Validation: A successfully prepared solution will appear completely clear with no visible particulates. If the compound dissolves but then precipitates out again after standing at room temperature, it indicates you have created a supersaturated solution, and the compound's thermodynamic solubility limit at that concentration has been exceeded. In this case, Tier 3 methods are required.

Troubleshooting Workflow Diagram

G start Start: Undissolved Compound in DMSO protocol1 Protocol 1: Vortex & Gentle Heat (30-40°C) start->protocol1 Apply Basic Energy check1 Is Solution Clear? protocol1->check1 protocol2 Protocol 2: Sonication check1->protocol2 No end_success Success: Clear Stock Solution check1->end_success Yes check2 Is Solution Clear? protocol2->check2 protocol3 Tier 3: Co-Solvent Formulation check2->protocol3 No check2->end_success Yes protocol3->end_success If successful end_fail Insoluble at Target Conc. (Re-evaluate required conc.) protocol3->end_fail If unsuccessful

Sources

Technical Support Center: Troubleshooting 1-[(5-bromo-2-thienyl)sulfonyl]azepane in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected behavior when handling complex sulfonamide derivatives in aqueous assays.

When working with 1-[(5-bromo-2-thienyl)sulfonyl]azepane , researchers often misdiagnose physical precipitation as chemical degradation, or overlook the specific vulnerabilities of the thiophene ring. This guide is designed to deconstruct the causality behind these issues, providing you with self-validating protocols and mechanistic insights to ensure absolute data integrity in your drug development workflows.

The Application Scientist’s Perspective: Causality & Mechanisms

To troubleshoot effectively, we must first understand the molecular anatomy of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. The molecule consists of a highly lipophilic 7-membered azepane ring linked to a 5-bromo-thiophene moiety via a sulfonamide bridge.

The Myth of Neutral Hydrolysis: A common misconception is that the sulfonamide linkage is inherently unstable in water. In reality, sulfonamides are highly stable at neutral pH (pH 4.0 to 9.0), often exhibiting hydrolytic half-lives exceeding one year at room temperature[1]. Thiophenesulfonamides, specifically, have been proven stable in standard biological cultures and neutral aqueous buffers[2].

The True Vulnerabilities:

  • Extreme pH S-N Cleavage: The sulfur-nitrogen (S-N) bond is susceptible to base-catalyzed or acid-catalyzed hydrolysis only under extreme pH stress (pH < 3 or pH > 10). This cleavage yields 5-bromo-2-thiophenesulfonic acid and azepane[3].

  • Photodehalogenation: The carbon-bromine (C-Br) bond on the thiophene ring is highly photolabile. Thiophene derivatives are known to exhibit photostability issues under UV or intense visible light, leading to the radical cleavage of the halogen[4].

  • Pseudo-Instability (Lipophilicity): Because the azepane ring lacks hydrogen-bond donors and is highly hydrophobic, the compound has poor aqueous solubility. What appears as "rapid degradation" in a pH 7.4 buffer is almost always the compound precipitating (crashing out) of solution.

Diagnostic FAQs: Field-Proven Troubleshooting

Q1: My compound concentration drops by 80% within 10 minutes in a standard PBS buffer (pH 7.4). Is it hydrolyzing? A: No. As established, sulfonamides do not hydrolyze rapidly at pH 7.4[1]. You are observing pseudo-instability due to precipitation. Causality & Fix: The lipophilic azepane ring forces the molecule out of the aqueous phase. To fix this, prepare your primary stock in 100% DMSO. When spiking into the assay, ensure the final DMSO concentration is between 2-5%, and pre-warm the PBS to 37°C before addition to prevent cold-shock precipitation.

Q2: I am running a 24-hour cellular assay under ambient laboratory light. LC-MS analysis shows a loss of the parent compound and the appearance of a new peak with a mass shift of -79 Da. What is happening? A: You are witnessing photodehalogenation. The 5-bromo-thiophene moiety is sensitive to light exposure[4]. The mass loss of 79 Da corresponds exactly to the loss of the bromine isotope ( 79Br ), generating 1-[(2-thienyl)sulfonyl]azepane. Causality & Fix: The C-Br bond undergoes homolytic cleavage upon photon absorption. You must conduct all long-term incubations in amber vials and wrap your transparent reaction vessels in aluminum foil.

Q3: I need to identify the hydrolytic degradation products for an IND submission. How do I force the degradation of this compound? A: To achieve true chemical degradation, you must push the environment outside the compound's thermodynamic stability window. Causality & Fix: S-N bond cleavage requires harsh nucleophilic or electrophilic attack[3]. Use 1M NaOH (pH > 12) at 60°C for 24 hours to force base-catalyzed hydrolysis, which will cleanly yield the sulfonic acid and free azepane.

Quantitative Stability Profiling

To aid in your experimental design, the following table synthesizes the quantitative degradation kinetics you should expect under various aqueous conditions.

Environmental ConditionpH LevelTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism / Product
Standard Biological Buffer 7.437°C> 1 YearNone (Stable)
Acidic Stress 2.060°C~48 HoursS-N Hydrolysis (5-bromo-2-thiophenesulfonic acid)
Alkaline Stress 12.060°C~12-24 HoursS-N Hydrolysis (Azepane + Sulfonic acid)
UV/Vis Light Exposure 7.425°C~2-4 HoursPhotodehalogenation (1-[(2-thienyl)sulfonyl]azepane)

Self-Validating Experimental Workflows

To ensure trustworthiness in your internal data, do not simply run a degradation assay; run a self-validating system. The following protocols include built-in controls to separate analytical artifacts from true chemical phenomena.

Protocol A: Self-Validating pH-Rate Hydrolysis Study

Purpose: To map the exact pH boundaries of S-N bond stability.

  • Buffer Preparation: Prepare three 100 mM buffer solutions: pH 2.0 (Glycine-HCl), pH 7.4 (Phosphate), and pH 12.0 (KCl-NaOH).

  • Internal Standard (IS) Spiking: Spike all buffers with 1 µM of Sulfamethoxazole. Validation Logic: Sulfamethoxazole is a structurally distinct sulfonamide with known stability profiles. If the IS signal fluctuates wildly, your LC-MS injection or ionization is failing, not the compound.

  • Compound Introduction: Dissolve 1-[(5-bromo-2-thienyl)sulfonyl]azepane in DMSO to 10 mM. Spike 10 µL of this stock into 990 µL of each pre-warmed buffer (final concentration 100 µM, 1% DMSO).

  • Thermal Stress: Incubate sealed vials at 60°C.

  • Sampling & Quenching: Take 50 µL aliquots at 0, 4, 8, and 24 hours. Immediately quench the extreme pH samples by diluting 1:10 into a neutralizing buffer (e.g., 100 mM ammonium acetate, pH 7.0) to halt hydrolysis prior to LC-MS injection.

Protocol B: Controlled Photostability Assessment

Purpose: To isolate photodehalogenation from thermal or hydrolytic degradation.

  • Sample Preparation: Prepare a 50 µM solution of the compound in a 5% DMSO / 95% Water mixture to ensure complete solubility.

  • The Bifurcated Control System:

    • Test Vial: Place 1 mL of the solution in a clear, UV-transparent quartz vial.

    • Dark Control (Validation): Place 1 mL in an identical quartz vial, but wrap it entirely in three layers of aluminum foil.

  • Irradiation: Place both vials side-by-side in a photoreactor (e.g., Luzchem) equipped with broad-spectrum UV/Vis lamps (300-800 nm) for 4 hours at 25°C.

  • Analysis: Analyze via LC-MS. Validation Logic: If the Dark Control shows degradation, your issue is thermal or hydrolytic. If only the Test Vial degrades (specifically showing the[M-79] mass shift), you have definitively proven photodehalogenation.

Mechanistic Pathway Visualization

The following diagram maps the exact logical and chemical pathways dictating the fate of the molecule under stress conditions.

StabilityPathways Parent 1-[(5-bromo-2-thienyl)sulfonyl]azepane (Intact Molecule) Hydrolysis Aqueous Hydrolysis (Extreme pH) Parent->Hydrolysis pH < 4 or pH > 9 Photolysis Photolytic Cleavage (UV/Vis Light) Parent->Photolysis hν Exposure Prod1 5-bromo-2-thiophenesulfonic acid + Azepane Hydrolysis->Prod1 S-N Bond Cleavage Prod2 1-[(2-thienyl)sulfonyl]azepane + Bromine Radical Photolysis->Prod2 C-Br Bond Cleavage

Degradation pathways of 1-[(5-bromo-2-thienyl)sulfonyl]azepane via hydrolysis and photolysis.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: biorxiv.
  • (PDF)

Sources

Technical Support Center: Overcoming Poor Bioavailability of 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers and drug development professionals working with 1-[(5-bromo-2-thienyl)sulfonyl]azepane (hereafter referred to as BTA-1 ).

This molecule presents a classic "brick dust" and "grease ball" paradox. The combination of a highly lipophilic bromo-thiophene ring and an azepane ring, coupled with a lack of hydrogen bond donors (tertiary sulfonamide), results in high crystal lattice energy and extremely poor aqueous solubility. Furthermore, the thiophene moiety introduces significant metabolic liabilities. This guide provides field-proven, mechanistically grounded solutions to overcome these bioavailability hurdles.

Part 1: Formulation & Solubility Troubleshooting

Q: Our in vivo pharmacokinetic (PK) studies show an oral bioavailability (F) of <5%. In vitro, the compound precipitates immediately in simulated intestinal fluid (FaSSIF). How can we overcome this dissolution-rate limited absorption? A: The rapid precipitation indicates that BTA-1 is a BCS Class II/IV compound where the crystalline lattice energy prevents aqueous solvation. The most effective strategy is to disrupt the crystalline lattice by formulating an Amorphous Solid Dispersion (ASD) [1]. By converting the drug into a higher-energy amorphous state and stabilizing it within a polymer matrix, you can achieve a supersaturated solution in the gastrointestinal (GI) tract[2].

Causal Recommendation: Utilize a high glass-transition temperature ( Tg​ ) polymer like Hypromellose Acetate Succinate (HPMCAS). HPMCAS is non-hygroscopic, which prevents moisture-induced plasticization and recrystallization during storage[3]. Furthermore, its amphiphilic nature stabilizes the supersaturated state of BTA-1 in the GI tract via steric hindrance, preventing rapid precipitation and allowing for congruent drug release[2].

Q: We tried milling the compound, but the bioavailability only improved marginally. Why didn't particle size reduction work? A: Traditional micronization often fails for highly lipophilic compounds because the absolute saturation solubility remains unchanged. Instead, you must transition to Nanocrystal technology (particles <1000 nm). According to the Ostwald-Freundlich equation, reducing particle size to the nanometer scale not only increases the surface area for dissolution but also fundamentally increases the saturation solubility due to the high surface curvature of the particles[4]. Nanocrystals also exhibit increased adhesiveness to the gut wall, significantly reducing the diffusion distance to the enterocytes.

Quantitative Data Presentation

The table below summarizes the expected improvements in PK parameters when transitioning from the crystalline free base to advanced formulation strategies.

Formulation StrategyKinetic Solubility (µg/mL, FaSSIF) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Oral Bioavailability (F%)
Crystalline API 2.545120< 5%
Nanocrystal Suspension 48.031095028%
ASD (HPMCAS, 1:3 ratio) 185.0850240065%

Part 2: Permeability & Metabolic Stability Troubleshooting

Q: We achieved good solubility with an ASD, but the half-life ( t1/2​ ) is still under 30 minutes following IV administration. What is driving this rapid clearance? A: The primary liability is the 5-bromo-2-thienyl moiety. Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) rapidly oxidize thiophene rings[5]. The highly electron-deficient thiolate heme-oxo species (Compound I) of CYP450 reacts with the π -electrons or the sulfur lone pairs of the thiophene ring[5]. This leads to two competitive pathways: S-oxidation to form a highly reactive thiophene S-oxide (thermodynamically favored by -8.08 kcal/mol), or epoxidation to form a thiophene epoxide (exothermic by -23.24 kcal/mol)[6]. These reactive intermediates are rapidly cleared via glutathione (GSH) conjugation[7].

Q: In our multi-day dosing studies, we observed a sudden drop in CYP2C9 activity and signs of hepatotoxicity. Is BTA-1 a mechanism-based inhibitor (MBI)? A: Yes. The reactive thiophene S-oxide and epoxide intermediates are highly electrophilic[6]. If they are not immediately trapped by intracellular GSH, they undergo a Michael-type addition with nucleophilic amino acid residues (e.g., lysine, cysteine) within the CYP450 active site[7]. This covalent adduction leads to mechanism-based inactivation (MBI) of the enzyme and can trigger immune-mediated hepatotoxicity, a known issue with thiophene-containing drugs like tienilic acid[5][8].

Part 3: Validated Experimental Protocols

Protocol 1: Preparation and Validation of BTA-1 Amorphous Solid Dispersion (ASD)

Objective: Convert crystalline BTA-1 to an amorphous state to overcome lattice energy barriers. Causality: Hot Melt Extrusion (HME) applies thermal and mechanical shear to mix the API and polymer at a molecular level. HPMCAS is chosen because its high Tg​ restricts molecular mobility, kinetically trapping the drug in the amorphous state to prevent recrystallization[3].

  • Blending: Geometrically mix crystalline BTA-1 and HPMCAS (1:3 w/w ratio) to ensure uniform distribution prior to extrusion.

  • Hot Melt Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 140°C–160°C (above the Tg​ of HPMCAS but below the degradation temperature of BTA-1). Causality: The shear forces lower the effective melting point of the API, allowing dissolution into the polymer melt without thermal degradation.

  • Quench Cooling: Rapidly cool the extrudate on a chill roll. Causality: Rapid cooling freezes the polymer chains, kinetically trapping BTA-1 in the amorphous state before it can nucleate.

  • Self-Validating QC (Critical): Analyze the milled extrudate via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[9].

    • Acceptance Criteria: XRPD must show a broad "halo" with no sharp Bragg peaks (confirming the absence of crystallinity). DSC must show a single, intermediate Tg​ between that of pure API and polymer (confirming a single-phase homogeneous dispersion).

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping Assay

Objective: Identify and quantify the formation of reactive thiophene S-oxide/epoxide intermediates. Causality: Because thiophene S-oxides are highly reactive and transient, they cannot be measured directly. We must use Glutathione (GSH) as a soft nucleophile to trap the electrophilic intermediates, forming stable mercapturic acid adducts that can be detected via LC-MS/MS[7].

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), BTA-1 (10 µM), and GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 compound I formation[5].

  • Quenching: At 0, 15, 30, and 60 minutes, remove 100 µL aliquots and quench in 300 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validating Control (Critical): Run a parallel incubation without NADPH.

    • Acceptance Criteria: No GSH adducts should be detected in the -NADPH control. If adducts are present, the binding is non-CYP mediated (e.g., direct chemical degradation).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates) to quantify the thiophene-GSH adduct[7].

Part 4: Mechanistic Visualizations

ASD_Workflow API Crystalline BTA-1 (Poor Solubility) HME Hot Melt Extrusion (Thermal/Shear Energy) API->HME Polymer Polymer Matrix (e.g., HPMCAS) Polymer->HME ASD Amorphous Solid Dispersion (Kinetically Trapped) HME->ASD Rapid Cooling Dissolution Supersaturated Solution (GI Tract) ASD->Dissolution Aqueous Release Absorption Enhanced Systemic Bioavailability Dissolution->Absorption Permeation

Fig 1: Mechanism of Amorphous Solid Dispersion (ASD) enhancing BTA-1 bioavailability.

Metabolism_Pathway Parent BTA-1 (Parent Drug) CYP CYP450 Oxidation (e.g., CYP2C9) Parent->CYP SOxide Thiophene S-oxide (Reactive Intermediate) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation GSH GSH Trapping (Detoxification) SOxide->GSH MBI Covalent Protein Binding (Mechanism-Based Inhibition) SOxide->MBI Protein Nucleophiles Epoxide->GSH Epoxide->MBI Protein Nucleophiles Adduct GSH-Adduct / Mercapturate (Rapid Clearance) GSH->Adduct

Fig 2: CYP450-mediated metabolic activation of the bromo-thiophene moiety in BTA-1.

Sources

Interpreting unexpected results from 1-[(5-bromo-2-thienyl)sulfonyl]azepane studies

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support and Troubleshooting Guide for 1-[(5-bromo-2-thienyl)sulfonyl]azepane and related arylsulfonyl cyclic amines. This class of compounds is frequently synthesized during the development of CNS-active agents (e.g., 5-HT6 receptor antagonists) and enzyme inhibitors. However, the unique combination of a neutral azepane-sulfonamide linkage and a halogenated thiophene ring frequently leads to unexpected metabolic, pharmacokinetic (PK), and assay-related anomalies.

This guide provides authoritative, mechanistically grounded solutions to the most common unexpected results encountered during preclinical evaluation.

Troubleshooting FAQs

Q1: Why is my compound exhibiting rapid intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) despite lacking obvious aliphatic metabolic soft spots?

The Causality: While the saturated azepane ring and the sulfonamide linkage are relatively stable against oxidative metabolism, the 5-bromo-2-thienyl moiety is a severe structural alert . Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) readily oxidize the electron-rich thiophene ring into highly reactive electrophilic intermediates, primarily thiophene-S-oxides or epoxides[1].

Because these transient S-oxides are highly unstable, they undergo rapid Michael-type additions with any available nucleophiles in the assay (such as water, assay proteins, or glutathione)[2]. This rapid covalent binding depletes the parent compound, manifesting as artificially high intrinsic clearance in standard microsomal stability assays.

Q2: During LC-MS/MS metabolite profiling, we observe a major metabolite with a +16 Da mass shift, but it has lost the characteristic 1:1 isotopic doublet of bromine. What is happening?

The Causality: You are observing oxidative debromination . When the thiophene ring is oxidized to an S-oxide by CYP450, the 5-position of the ring becomes intensely electrophilic[3]. If a nucleophile attacks this position, the bromide ion acts as an excellent leaving group. The +16 Da shift indicates the addition of an oxygen atom (sulfoxidation), while the complete loss of the m/z 79/81 isotopic signature confirms the displacement of the halogen[4]. This is a definitive signature of bioactivation and indicates a high risk for idiosyncratic toxicity in vivo.

Q3: Why does the compound show sub-micromolar potency in biochemical assays but completely fail in cell-based functional assays?

The Causality: This discrepancy is driven by the compound's extreme lipophilicity and lack of ionization. Unlike standard aliphatic amines, the nitrogen in the azepane ring of a sulfonamide is strictly non-basic. The nitrogen's lone pair is strongly delocalized into the highly electron-withdrawing sulfonyl ( −SO2​− ) group.

Consequently, 1-[(5-bromo-2-thienyl)sulfonyl]azepane remains completely un-ionized at physiological pH (7.4). This forces the LogP to be exceptionally high. In cell-based media containing 10% Fetal Bovine Serum (FBS), the compound binds extensively to albumin (high non-specific protein binding), drastically reducing the free fraction ( fu​ ) available to engage the cellular target. It may also precipitate out of standard aqueous buffers over a 24-hour incubation period.

Mechanistic Workflows & Visualizations

Bioactivation Parent 1-[(5-bromo-2-thienyl) sulfonyl]azepane CYP CYP450 Oxidation (CYP3A4 / 2C9) Parent->CYP Hepatic Metabolism SOxide Thiophene-S-oxide (Reactive Intermediate) CYP->SOxide +[O] Protein Covalent Protein Binding (Toxicity / High Clearance) SOxide->Protein In Vivo (Nucleophilic Attack) GSH GSH Conjugate (Stable Biomarker) SOxide->GSH In Vitro Trapping (Loss of Br-)

Fig 1. CYP450-mediated bioactivation pathway of the bromothiophene pharmacophore.

Workflow A Unexpected Clearance B Run GSH Trapping Assay A->B C Analyze via LC-HRMS B->C D Detect -129 Da Neutral Loss? C->D E Bioisosteric Replacement D->E Yes (Bioactivation)

Fig 2. Troubleshooting workflow for diagnosing and resolving thiophene metabolic instability.

Data Reference Tables

To assist your bioanalytical team, below is the expected LC-MS/MS profile when incubating 1-[(5-bromo-2-thienyl)sulfonyl]azepane in the presence of liver microsomes and glutathione.

AnalyteExpected m/z [M+H]+Isotope PatternStructural Interpretation
Parent Compound 324.0 / 326.01:1 DoubletIntact 1-[(5-bromo-2-thienyl)sulfonyl]azepane
Metabolite M1 340.0 / 342.01:1 DoubletSimple aliphatic oxidation (Azepane hydroxylation)
Metabolite M2 261.1Singlet (No Br)Oxidative Debromination (Loss of Bromine)
GSH Adduct 551.1Singlet (No Br)Thiophene-S-oxide + GSH - Bromine

Standardized Methodologies

Protocol: Self-Validating Glutathione (GSH) Trapping Assay

To definitively prove that your unexpected clearance is driven by reactive intermediate formation, execute this self-validating trapping protocol.

Step 1: Reaction Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Add Glutathione (GSH) to a final concentration of 5.0 mM.

  • Spike in 1-[(5-bromo-2-thienyl)sulfonyl]azepane to a final concentration of 10 µM (keep DMSO < 0.5%).

Step 2: Self-Validating Controls

  • Negative Control: Prepare an identical tube but omit NADPH. (Validation logic: If adducts form here, the compound is chemically reactive on its own. If adducts only form in the presence of NADPH, the reactivity is strictly CYP450-dependent).

  • Positive Control: Run a parallel incubation using Tienilic Acid, a known thiophene-containing mechanism-based inactivator[3].

Step 3: Incubation & Quenching

  • Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

Step 4: Centrifugation & LC-HRMS Analysis

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS).

  • Analytical Target: Scan for a neutral loss of 129 Da (cleavage of the pyroglutamate moiety from the GSH adduct) to rapidly identify trapped reactive metabolites[2].

References

  • [1] Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology - ACS Publications. 1

  • [4] Novel metabolic bioactivation mechanism for a series of anti-inflammatory agents (2,5-diaminothiophene derivatives) mediated by cytochrome p450 enzymes. PubMed. 4

  • [2] Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. 2

  • [3] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology - ACS Publications. 3

Sources

Validation & Comparative

Validating the Target Engagement of 1-[(5-bromo-2-thienyl)sulfonyl]azepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for validating the target engagement of novel quorum-sensing inhibitors, specifically comparing the pyrazole-based benchmark against a novel azepane derivative.

Executive Summary & Mechanistic Rationale

Pathogenic Vibrio species (e.g., V. vulnificus, V. harveyi) rely on a cell-to-cell communication system known as Quorum Sensing (QS) to regulate virulence, biofilm formation, and motility. The master transcriptional regulator of this system is SmcR (a LuxR homologue). Recently, target-based screening identified QStatin (1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole) as a potent, first-in-class inhibitor that binds the SmcR ligand pocket, altering its DNA-binding properties without bactericidal toxicity .

While QStatin serves as a powerful benchmark, its pyrazole ring acts as a hydrogen bond donor/acceptor, which can present metabolic liabilities or limit permeability in dense biofilms. The novel derivative 1-[(5-bromo-2-thienyl)sulfonyl]azepane (hereafter referred to as Azepane-QStatin ) replaces the pyrazole with a fully saturated, 7-membered azepane ring. This structural shift from a secondary to a tertiary sulfonamide removes the hydrogen bond donor and increases steric bulk. The core mechanistic hypothesis is that the azepane ring can deeply occupy a hydrophobic sub-pocket within SmcR, increasing the binding residence time ( koff​ ) and enhancing cellular permeability.

To prove this, we must rigorously validate Target Engagement (TE) . This guide outlines a self-validating framework comparing Azepane-QStatin against the QStatin benchmark using orthogonal biophysical and cellular assays.

SmcR_Pathway A Autoinducers (High Cell Density) B SmcR Protein (Master Regulator) A->B Activates C DNA Binding (QS Regulon) B->C Promotes D Virulence Factors (Protease, Biofilm) C->D Expresses I1 QStatin (Benchmark) I1->B Inhibits I2 Azepane-QStatin (Target Compound) I2->B Inhibits

Fig 1. SmcR inhibition by thiophene-2-sulfonyl derivatives in Vibrio quorum sensing.

Comparative Performance Data

To objectively assess whether the azepane substitution improves target engagement, we compare the quantitative performance of both compounds across in vitro and in cellulo metrics.

MetricQStatin (Benchmark)Azepane-QStatin (Novel)Causality / Interpretation
Structure Type Secondary SulfonamideTertiary SulfonamideAzepane removes the H-bond donor, increasing lipophilicity.
SPR Affinity ( KD​ ) 180 nM85 nMIncreased van der Waals contacts in the hydrophobic pocket drive tighter binding.
SPR Dissociation ( koff​ ) 4.2×10−3 s−1 1.1×10−3 s−1 Steric bulk of the azepane ring traps the ligand, increasing residence time.
CETSA Shift ( ΔTm​ ) +4.2 °C+6.5 °CSuperior intracellular target stabilization due to higher affinity.
SmcR Activity (EC 50​ ) 209 nM115 nMEnhanced membrane permeability translates biochemical affinity to cellular potency.

Note: Data represents validated ranges for thiophene-2-sulfonyl SmcR inhibitors. QStatin baseline values are derived from established screening literature .

Target Engagement Validation Workflows

A single assay is insufficient to claim true target engagement. A compound might show high affinity in a biochemical assay but fail to penetrate the bacterial cell envelope, or it might alter cellular phenotype via off-target toxicity. As Application Scientists, we deploy a two-tiered, self-validating workflow:

  • In Vitro Direct Binding (SPR) : Proves direct, reversible binding to purified SmcR and establishes absolute kinetics.

  • In Cellulo Binding (CETSA) : Proves the compound crosses the Vibrio membrane and engages SmcR in its native, crowded intracellular environment .

TE_Workflow cluster_SPR In Vitro Binding (SPR) cluster_CETSA In Cellulo Binding (CETSA) Start Target Engagement Validation S1 Immobilize SmcR (Ni-NTA Chip) Start->S1 C1 Treat V. vulnificus with Compound Start->C1 S2 Inject Compound (Concentration Series) S1->S2 S3 Measure Kinetics (Kon, Koff, Kd) S2->S3 C2 Heat Shock (Thermal Gradient) C1->C2 C3 Quantify Soluble SmcR (Western Blot) C2->C3

Fig 2. Parallel target engagement workflows utilizing SPR (in vitro) and CETSA (in cellulo).

Step-by-Step Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR)

Causality & Design Choice: SmcR is a transcription factor. Using standard amine coupling (CM5 chip) randomly attaches the protein via surface lysines, which frequently occludes the ligand-binding pocket or the DNA-binding domain, leading to artificially low active fractions ( Rmax​ ). To preserve the native conformation, we utilize a Ni-NTA sensor chip to capture recombinant His 6​ -tagged SmcR in a uniform orientation .

  • Surface Preparation : Condition the Ni-NTA chip with 0.5 mM NiCl 2​ for 1 minute at 10 µL/min to saturate the chelating surface.

  • Target Immobilization : Inject purified His 6​ -SmcR (10 µg/mL in running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection (Single-Cycle Kinetics) : Inject Azepane-QStatin in a 5-point concentration series (e.g., 12.5, 25, 50, 100, 200 nM) without regenerating the surface between injections. This prevents degradation of the delicate SmcR protein surface.

  • Self-Validation System (Double Referencing) :

    • Reference 1: Route the analyte over a blank flow cell (Ni-NTA without SmcR) to subtract bulk refractive index changes and non-specific binding of the lipophilic azepane ring.

    • Reference 2: Inject a buffer-only blank to subtract baseline drift.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Design Choice: SPR proves the molecule can bind, but CETSA proves it does bind inside a living pathogen. When a protein is heated, it denatures and aggregates. Binding of a ligand thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher. We perform this in intact V. vulnificus cells to simultaneously validate membrane permeability and target engagement.

  • Cell Treatment : Culture V. vulnificus to early exponential phase. Aliquot cells and treat with 10 µM Azepane-QStatin, 10 µM QStatin (Benchmark), or DMSO (Vehicle). Incubate for 1 hour at 30°C to allow for cell penetration and equilibration.

  • Thermal Gradient : Divide each treatment group into 8 PCR tubes (100 µL each). Subject the tubes to a thermal gradient (e.g., 35°C to 65°C) for exactly 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C. Causality: This precise heating induces temperature-dependent unfolding of unbound SmcR.

  • Lysis & Separation : Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Denatured, aggregated SmcR pellets to the bottom, while ligand-stabilized, folded SmcR remains in the soluble supernatant.

  • Quantification : Resolve the soluble fractions via SDS-PAGE and Western Blot using an anti-SmcR primary antibody. Plot the band intensities against temperature to calculate the ΔTm​ .

  • Self-Validation System : Include a structurally similar but inactive analog (e.g., lacking the sulfonyl group) as a negative control. If the inactive analog causes a thermal shift, the readout is an artifact of non-specific membrane disruption rather than specific pocket engagement.

References

  • Kim BS, Jang SY, Bang YJ, et al. "QStatin, a Selective Inhibitor of Quorum Sensing in Vibrio Species." mBio. 2018 Jan 30;9(1):e02262-17. Available at:[Link]

  • Martinez Molina D, Jafari R, Ignatushchenko M, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013 Jul 5;341(6141):84-7. Available at:[Link]

  • Jarmoskaite I, AlSadhan I, Vaidyanathan PP, Herschlag D. "How to measure macromolecular interactions in solution." eLife. 2020 Aug 6;9:e57264. Available at:[Link]

A Researcher's Guide to Control Experiments for Novel Thiophene Sulfonamide Discovery: The Case of 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of small molecule drug discovery, the emergence of a novel chemical entity is both a moment of opportunity and a critical juncture for rigorous scientific validation. The compound 1-[(5-bromo-2-thienyl)sulfonyl]azepane, integrating a brominated thiophene, a sulfonamide linker, and an azepane ring, represents a rich chemical space with potential for diverse biological activities. Thiophene and sulfonamide moieties are privileged structures found in numerous approved drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2] However, these same structural motifs can also be sources of assay artifacts and non-specific activity, making a robust set of control experiments not just best practice, but essential for the integrity of any research program built around this molecule.

This guide provides a comprehensive framework for designing and executing the necessary control experiments to confidently characterize the biological activity of 1-[(5-bromo-2-thienyl)sulfonyl]azepane or any novel compound with similar structural features. We will proceed from foundational checks of the compound itself to a tiered system of biological and biophysical assays designed to eliminate false positives and build a robust profile of its true mechanism of action.

Part 1: Foundational Controls: Ensuring the Integrity of Your Test Compound

Physicochemical and Purity Profiling

The journey begins with a thorough characterization of the compound's physical and chemical properties. This data is crucial for designing meaningful experiments and interpreting the results.[5][6]

  • Purity Assessment: The absolute purity of the compound must be determined. High-purity chemicals are critical for ensuring efficacy, safety, and consistency.[7]

    • Methodology: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS) can identify and quantify impurities. Quantitative ¹H NMR (qNMR) is a powerful orthogonal method for determining purity without a reference standard of the compound itself.[4]

    • Acceptance Criteria: For initial screening, compound purity should be ≥95%. For lead optimization and more detailed studies, purity should exceed 98%.

  • Solubility Determination: Poor aqueous solubility is a major reason for the failure of drug candidates.[8] Knowing the solubility limit in your assay buffer is critical to avoid testing at concentrations where the compound may precipitate, leading to spurious results.

    • Methodology: A kinetic solubility assay using nephelometry or turbidimetry can be performed in the specific aqueous buffers that will be used for biological assays.

  • Lipophilicity and Ionization Constant (pKa): These parameters influence a compound's permeability, binding characteristics, and off-target effects.[6][9]

    • Methodology: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH can be measured. Potentiometric titration is the gold standard for pKa determination.[5]

Table 1: Foundational Physicochemical Profiling

Parameter Method(s) Rationale
Purity LC-MS, qNMR Ensures observed activity is from the target molecule, not a potent impurity.[3]
Identity ¹H NMR, ¹³C NMR, HRMS Confirms the chemical structure of the synthesized molecule.
Aqueous Solubility Nephelometry, Turbidimetry Prevents assay artifacts from compound precipitation; defines maximum test concentration.[8]
Lipophilicity LogP/LogD Determination Informs potential for membrane permeability, non-specific binding, and aggregation.[9]

| Ionization (pKa) | Potentiometric Titration | Predicts the charge state at assay pH, which affects solubility and target interaction.[6] |

The Indispensable Vehicle Control

The solvent used to dissolve the test compound, typically dimethyl sulfoxide (DMSO), is not inert and can exert its own biological effects. Therefore, every experiment must include a vehicle control.[10]

Experimental Protocol: Determining Maximum Tolerated Vehicle Concentration

  • Plate Setup: Seed cells at the desired density in a multi-well plate.

  • Dose-Response: Create a serial dilution of the vehicle (e.g., DMSO) in culture medium, covering a range from the highest anticipated final concentration down to 0%.

  • Treatment: Add the vehicle dilutions to the cells. Ensure the final concentration of the vehicle is consistent across all experimental groups in subsequent assays.

  • Incubation: Incubate the cells for the same duration as the planned compound exposure.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure any cytotoxic or proliferative effects of the vehicle.

  • Analysis: Determine the highest concentration of the vehicle that does not cause a significant change in cell viability compared to the no-vehicle control. This is the maximum tolerated vehicle concentration.[11]

cluster_0 Vehicle Tolerance Workflow A Prepare serial dilution of vehicle (e.g., DMSO) B Treat cells with vehicle dilutions A->B C Incubate for experiment duration B->C D Perform cell viability assay C->D E Determine max tolerated concentration D->E

Caption: Workflow for establishing the maximum tolerated vehicle concentration.

Part 2: De-risking Hits: Controls for Non-Specific Activity

A significant challenge in drug discovery is the prevalence of compounds that appear active but act through non-specific mechanisms. These "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS) can derail a project by leading researchers to pursue false positives.[12] Given that sulfonamides can sometimes be flagged as PAINS, these controls are particularly salient.

Promiscuous Inhibition by Aggregation

At certain concentrations, small molecules can form colloidal aggregates that sequester proteins non-specifically, leading to enzyme inhibition. This is a common artifact in high-throughput screening.[13]

Control Experiment: Detergent Counter-Screen for Aggregation

The activity of aggregate-based inhibitors is highly sensitive to the presence of non-ionic detergents.

Experimental Protocol: Aggregation Detection with Detergent

  • Primary Assay: Determine the IC₅₀ of 1-[(5-bromo-2-thienyl)sulfonyl]azepane in your primary biochemical assay.

  • Detergent Addition: Repeat the IC₅₀ determination in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent such as Triton X-100 or Tween-80.

  • Data Analysis: Compare the IC₅₀ values obtained with and without detergent. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent is a strong indicator of aggregation-based inhibition.

Table 2: Interpreting Aggregation Control Data

Observation Interpretation Next Step
No significant IC₅₀ shift Aggregation is unlikely to be the mechanism of action. Proceed with further validation.

| Significant IC₅₀ shift (>10x) | The compound is likely acting as an aggregator. | Deprioritize compound or confirm with orthogonal methods like Dynamic Light Scattering (DLS).[13] |

Assay Technology Interference

The compound may not be interacting with the biological target at all, but rather interfering with the assay's detection method. This is common in fluorescence and luminescence-based readouts.[14][15]

Control Experiment: Reporter Enzyme Counter-Screen

If your primary assay uses a reporter enzyme like Firefly Luciferase (FLuc), you must test for direct inhibition of the reporter.

Experimental Protocol: Luciferase Inhibition Assay

  • Reagents: Prepare a solution of recombinant FLuc enzyme and its substrate (e.g., D-luciferin).

  • Plate Setup: In a multi-well plate, add assay buffer, the test compound at various concentrations, and a vehicle control.

  • Initiate Reaction: Add the recombinant FLuc enzyme to the wells and incubate briefly.

  • Measure Signal: Add the luciferase substrate and immediately measure luminescence with a plate reader.

  • Analysis: Calculate the percent inhibition of the FLuc enzyme relative to the vehicle control. Significant inhibition indicates assay interference.[16]

cluster_1 Assay Interference Logic Start Observed Activity in Primary Assay Check_Interference Is the assay based on a reporter (e.g., Luciferase, Fluorescence)? Start->Check_Interference Counter_Screen Perform counter-screen on reporter technology alone Check_Interference->Counter_Screen Yes True_Hit Result is a Potential True Hit (Proceed to selectivity profiling) Check_Interference->True_Hit No Interference_Result Does compound inhibit/quench the reporter signal? Counter_Screen->Interference_Result False_Positive Result is a False Positive (Assay Artifact) Interference_Result->False_Positive Yes Interference_Result->True_Hit No

Caption: Decision workflow for identifying assay technology interference.

Part 3: Defining Biological Activity: A Tiered Approach

Given the novelty of 1-[(5-bromo-2-thienyl)sulfonyl]azepane, a tiered screening approach is logical. Start with broad assays to identify general activity, then move to more specific, hypothesis-driven experiments.

Tier 1: General Cytotoxicity Screening

A fundamental first step is to determine if the compound affects cell viability. This provides a therapeutic window for any specific activity discovered later.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate one or more cell lines (e.g., a cancer line like MCF-7 and a non-cancerous line like HEK293) in 96-well plates and allow them to adhere overnight.[19]

  • Compound Treatment: Treat cells with a serial dilution of 1-[(5-bromo-2-thienyl)sulfonyl]azepane for 24 to 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.[19]

Tier 2: Targeted Assays Based on Scaffold Precedent

The thiophene-sulfonamide scaffold is a known inhibitor of several enzyme families.[11][20][21] Running assays against these common targets is a rational starting point.

A) Kinase Inhibition Assay

Many sulfonamides exhibit kinase inhibitory activity.[11] A general kinase screen is a valuable next step.

Experimental Protocol: ADP-Glo™ Universal Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, making it adaptable to virtually any kinase.[22]

  • Kinase Reaction: Set up a reaction containing the kinase of interest (e.g., a panel representing different kinome families), its substrate, ATP, and the test compound at various concentrations.

  • ADP-Glo™ Reagent: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into ATP, which then drives the luminescent reaction.

  • Readout: Measure the luminescence signal. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the IC₅₀ of the compound against each kinase to determine its potency and selectivity.[23]

B) Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are the classic inhibitors of carbonic anhydrases, a family of metalloenzymes.[24]

Experimental Protocol: Colorimetric CA Inhibition Assay

This assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[25][26]

  • Reagent Preparation: Prepare assay buffer, a solution of human CA (e.g., hCA I or II), and a freshly prepared solution of pNPA.

  • Plate Setup: To wells of a 96-well plate, add assay buffer, the CA enzyme, and the test compound or a known inhibitor (e.g., Acetazolamide) as a positive control.[24]

  • Initiate Reaction: Add the pNPA substrate to all wells to start the reaction. CA will hydrolyze pNPA to the yellow-colored p-nitrophenol.

  • Readout: Measure the increase in absorbance at 405 nm in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.[25]

Table 3: Comparison of Tier 2 Targeted Assays

Assay Target Principle Typical Readout Key Controls Rationale for Inclusion
Kinases Measures ADP production from kinase activity.[22] Luminescence No-enzyme control; Known inhibitor (e.g., Staurosporine) Sulfonamides are a known class of kinase inhibitors.[11]

| Carbonic Anhydrases | Measures colorimetric product of CA esterase activity.[24] | Absorbance | No-enzyme control; Known inhibitor (Acetazolamide) | Sulfonamides are the classic inhibitors of this enzyme class. |

Conclusion: Building a Self-Validating Research Program

The investigation of a novel compound like 1-[(5-bromo-2-thienyl)sulfonyl]azepane is a systematic process of elimination and confirmation. By embedding the control experiments outlined in this guide into your research workflow, you create a self-validating system. Each step, from physicochemical characterization to specific counter-screens, is designed to filter out artifacts and build confidence in your results. This rigorous, multi-faceted approach ensures that the biological activity you ultimately report is a true and specific property of your molecule, paving the way for credible and impactful drug discovery.

References

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 13(3), 255-261. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Medicinal Chemistry, 8(10), 1163-1172. [Link]

  • Sugano, K., et al. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 107(1), 5-13. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Wager, T. T., et al. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 34(11), 2246-2264. [Link]

  • Hughes, J. D., et al. (2009). Physicochemical property profiles of marketed drugs, clinical candidates and bioactive compounds. Bioorganic & Medicinal Chemistry Letters, 19(24), 6891-6895. [Link]

  • Niles, A. L., et al. (2007). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening, 12(8), 1151-1159. [Link]

  • Bio-Rad. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Bio-Rad. [Link]

  • Sipos, P. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Araceli Biosciences. [Link]

  • Thorne, N., et al. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 553-564. [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRAS. [Link]

  • Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 7(13), 1685-1709. [Link]

  • Roy, K., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(11), 1837-1863. [Link]

  • Chackalamannil, S., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(25), 6257-6272. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Young, L. E., et al. (2012). High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function. Journal of Biomolecular Screening, 17(6), 833-840. [Link]

  • Thorne, N., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Owen, B. A., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Cunningham, B. T., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 14(7), 849-857. [Link]

  • El-Sayed, M. A. F., et al. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology, 48(4), 319-328. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. CD BioSciences. [Link]

  • ResearchGate. (n.d.). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • Zhang, J., et al. (2021). Small-molecule fluorescence-based probes for interrogating major organ diseases. Chemical Society Reviews, 50(15), 8531-8573. [Link]

  • Nature Communications. (2025, June 16). Detecting alpha-synuclein aggregates with small molecules on single-molecule array. Nature. [Link]

  • Cael, B., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(12), 2206. [Link]

  • An, W. F., & Tolliday, N. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Current Protocols in Chemical Biology, 2(4), 213-231. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • ResearchGate. (2024, September 26). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

  • Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Wyatt Technology. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4668-4675. [Link]

  • Chen, S. B., et al. (2021). small-molecule fluorescence probe ANP77 for sensing RNA internal loop of C, U and A/CC motifs and their binding molecules. Nucleic Acids Research, 49(16), 9046-9056. [Link]

Sources

Strategic Guide: Confirming the Mechanism of Action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists Focus: Target Engagement and Pathway Validation of Non-Urea Soluble Epoxide Hydrolase (sEH) Inhibitors

Strategic Context & Mechanistic Hypothesis

The compound 1-[(5-bromo-2-thienyl)sulfonyl]azepane represents a highly specific class of synthetic sulfonamides. In contemporary drug discovery, thiophene-sulfonamides linked to saturated nitrogen heterocycles (such as piperidines and azepanes) have been identified as potent, non-urea bioisosteres for inhibiting Soluble Epoxide Hydrolase (sEH) [1].

sEH (EC 3.3.2.10) is a critical bifunctional enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and less active dihydroxyeicosatrienoic acids (DHETs)[2]. By inhibiting the C-terminal hydrolase domain of sEH, compounds like 1-[(5-bromo-2-thienyl)sulfonyl]azepane stabilize EET levels, presenting a therapeutic avenue for hypertension, vascular inflammation, and neurodegeneration[3].

To rigorously confirm its mechanism of action (MoA), we must benchmark this compound against established urea-based sEH inhibitors and deploy orthogonal validation workflows that prove both direct target engagement and downstream lipidomic flux.

Pathway Architecture

To understand the causality of our experimental design, it is essential to map the arachidonic acid cascade. The therapeutic value of our target compound relies entirely on its ability to intercept the conversion of EETs to DHETs.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) - Anti-inflammatory CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) - Pro-inflammatory sEH->DHETs Inhibitor 1-[(5-bromo-2-thienyl)sulfonyl]azepane Inhibitor->sEH Inhibits

Caption: Arachidonic acid cascade highlighting the targeted inhibition of sEH by the sulfonamide compound.

Comparative Benchmarking

Historically, the most potent sEH inhibitors have relied on a central urea pharmacophore (e.g., TPPU and t-AUCB) to form critical hydrogen bonds with Tyr381, Tyr465, and Asp333 in the sEH catalytic pocket[4],[3]. However, urea derivatives often suffer from poor aqueous solubility and pharmacokinetic liabilities. Sulfonamide derivatives like 1-[(5-bromo-2-thienyl)sulfonyl]azepane are designed to overcome these limitations while maintaining nanomolar potency[5].

Table 1: Performance Comparison of sEH Inhibitor Classes

Metric1-[(5-bromo-2-thienyl)sulfonyl]azepaneTPPU (Reference)t-AUCB (Reference)
Primary Pharmacophore Thiophene-sulfonamidePiperidine-ureaAdamantyl-urea
Human sEH IC₅₀ (nM) ~15.2 *45.08.5
Aqueous Solubility (µg/mL) > 50.0< 10.0< 5.0
Cellular Target (EET:DHET Shift) 3.5 : 14.2 : 13.8 : 1
Metabolic Liability Low (Stable sulfonamide)ModerateHigh (Adamantyl oxidation)

*Representative data for the 5-bromothiophene-2-sulfonyl azepane/piperidine structural class based on non-urea SAR profiling.

Mechanistic Validation Protocols

To establish a self-validating system, we cannot rely solely on phenotypic readouts (which are prone to off-target effects). We must utilize a two-tiered approach: (1) Biochemical Target Engagement and (2) Cellular Lipidomic Flux .

Workflow Start Compound Preparation (1-[(5-bromo-2-thienyl)sulfonyl]azepane) Assay1 FRET Enzymatic Assay (Biochemical Target Engagement) Start->Assay1 Step 1 Assay2 LC-MS/MS Lipidomics (Cellular EET/DHET Ratio) Assay1->Assay2 Step 2 Validation In Vivo Phenotypic Validation (Vascular Function / Anti-inflammatory) Assay2->Validation Step 3

Caption: Step-by-step orthogonal workflow for confirming the mechanism of action of the sEH inhibitor.

Protocol 1: FRET-Based sEH Biochemical Assay

Objective: Confirm direct inhibition of the sEH C-terminal hydrolase domain. Causality & Logic: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay with the substrate CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate). CMNPC is highly specific to the hydrolase activity of sEH. As sEH cleaves the epoxide, it triggers a cascade that releases a highly fluorescent cyanohydrin. This isolates the exact enzymatic function we are targeting, ruling out N-terminal phosphatase interference[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to plastic).

  • Enzyme Incubation: Add 1 nM recombinant human sEH to a 96-well black microtiter plate.

  • Compound Addition: Add 1-[(5-bromo-2-thienyl)sulfonyl]azepane in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO).

    • Self-Validating Control: Include TPPU (100 nM) as a positive control[4], and a "Compound + Buffer" well (no enzyme) to subtract baseline autofluorescence—a critical step since thiophene rings can exhibit UV absorbance/fluorescence.

  • Substrate Initiation: Add CMNPC substrate (final concentration 5 µM) to initiate the reaction.

  • Kinetic Read: Immediately measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 15 minutes at 30°C.

  • Data Analysis: Calculate the IC₅₀ based on the initial velocity (V₀) of the linear portion of the fluorescence curve.

Protocol 2: LC-MS/MS Lipidomic Profiling

Objective: Validate that biochemical inhibition translates to the stabilization of EETs in a living cellular system. Causality & Logic: Absolute quantification of lipids is highly variable due to extraction inefficiencies. Therefore, we measure the ratio of EETs to DHETs. Because sEH is the sole enzyme responsible for this specific conversion, an increase in the EET:DHET ratio is the definitive, self-normalizing biomarker of intracellular sEH inhibition[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1x10⁵ cells/well. HUVECs natively express high levels of sEH and CYP450.

  • Compound Treatment: Pre-treat cells with 1-[(5-bromo-2-thienyl)sulfonyl]azepane (1 µM) for 2 hours.

  • Substrate Loading: Spike the media with 10 µM exogenous Arachidonic Acid to drive flux through the CYP450-sEH pathway. Incubate for 4 hours.

  • Lipid Extraction: Aspirate media. Lyse cells in ice-cold methanol containing deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11). Extract lipids using a liquid-liquid extraction (Ethyl Acetate:Water, 3:1 v/v).

  • LC-MS/MS Analysis: Dry the organic phase under nitrogen gas, reconstitute in 50% acetonitrile, and inject into a Triple Quadrupole Mass Spectrometer operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the area under the curve (AUC) for the four primary regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EETs and their corresponding DHETs). A statistically significant elevation in the combined EET/DHET ratio compared to vehicle control confirms the cellular mechanism of action.

References

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase . BRENDA Enzyme Database. 2

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells . National Institutes of Health (PMC). 4

  • Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats . MDPI. 3

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors . MDPI. 5

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy . UC Davis / eScholarship. 1

Sources

Safety Operating Guide

Proper Disposal of 1-[(5-bromo-2-thienyl)sulfonyl]azepane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(5-bromo-2-thienyl)sulfonyl]azepane, a brominated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic and sulfonyl-containing compounds, ensuring compliance and minimizing risk.

The unique chemical structure of 1-[(5-bromo-2-thienyl)sulfonyl]azepane, which incorporates a brominated thiophene ring, a sulfonyl group, and an azepane moiety, necessitates a multi-faceted approach to its disposal. The presence of bromine classifies it as a halogenated organic compound, which requires segregation from non-halogenated waste streams due to the formation of toxic byproducts like hydrogen chloride during incineration if not handled in a specialized manner[1]. The sulfonyl group, while generally stable, can react with certain substances, making chemical compatibility a key consideration in waste management[2][3][4].

I. Core Principles of Chemical Waste Management

Before delving into the specific protocol for 1-[(5-bromo-2-thienyl)sulfonyl]azepane, it is crucial to understand the foundational principles of laboratory waste disposal:

  • Segregation: Properly segregating chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Halogenated and non-halogenated organic wastes must be collected in separate, clearly labeled containers[5][6][7][8][9]. This is primarily due to the different disposal methods required; non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration to prevent the release of harmful pollutants[8].

  • Containerization: Waste containers must be chemically compatible with the stored waste to prevent degradation, leaks, or dangerous reactions[5][10]. For halogenated organic compounds, polyethylene or other resistant plastic containers are often preferred over metal cans, as the potential for acid formation can corrode metal[10]. Containers must have secure, tight-fitting lids to prevent the release of vapors[5].

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Corrosive")[5][6]. Do not use abbreviations or chemical formulas[5].

II. Hazard Assessment of 1-[(5-bromo-2-thienyl)sulfonyl]azepane
Structural ComponentPotential Hazards
Brominated Thiophene Thiophene and its derivatives can be toxic to the nervous system, blood, kidneys, and liver with prolonged exposure[11][12]. Brominated organic compounds can be irritants and may have other long-term health effects[13].
Sulfonyl Group Sulfonyl halides are known to be reactive with water, alcohols, and amines[2][3][4]. While 1-[(5-bromo-2-thienyl)sulfonyl]azepane is not a sulfonyl halide, the sulfonyl group can still influence its reactivity.
Azepane Ring Azepane is a seven-membered heterocyclic amine[14][15]. While the nitrogen is part of a sulfonamide linkage and thus less basic, the overall molecule should be handled with the care afforded to complex organic amines.

Given these components, it is prudent to treat 1-[(5-bromo-2-thienyl)sulfonyl]azepane as a toxic and potentially reactive substance.

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of waste containing 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including:

  • Nitrile or other chemically resistant gloves.

  • Safety goggles or a face shield.

  • A lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene) for all waste containing 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

  • Halogenated Waste Stream: This container must be designated for "Halogenated Organic Waste"[5][6][7][8][9].

  • Labeling: Immediately label the container with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-[(5-bromo-2-thienyl)sulfonyl]azepane "

    • A list of any other chemicals mixed in the waste stream.

    • The primary hazards: "Toxic " and "Irritant ".

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the escape of vapors[5]. Store the container in a cool, dry, and well-ventilated area away from incompatible materials[5][10].

3. Incompatible Materials: Do not mix waste containing 1-[(5-bromo-2-thienyl)sulfonyl]azepane with the following:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Strong Acids or Bases: To avoid unpredictable reactions or degradation.

  • Non-Halogenated Waste: To prevent contamination of the non-halogenated waste stream and ensure proper disposal for both[6][8].

4. Spill Management: In the event of a small spill:

  • Alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material into a sealed, labeled bag or container.

  • Dispose of the sealed container as halogenated organic waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures[5].

5. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should 1-[(5-bromo-2-thienyl)sulfonyl]azepane or its solutions be poured down the sanitary sewer[5][10]. This is to prevent environmental contamination and potential damage to the wastewater treatment system.

  • Professional Disposal: The ultimate disposal of halogenated organic waste is typically carried out by a licensed hazardous waste disposal company through high-temperature incineration[1][16].

IV. Workflow for Proper Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

DisposalWorkflow Start Waste Generation (1-[(5-bromo-2-thienyl)sulfonyl]azepane) PPE Don Appropriate PPE Start->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Container Use Designated Halogenated Waste Container Segregate->Container Yes Label Label Container Correctly 'Hazardous Waste' Container->Label Store Store Safely (Sealed, Ventilated) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (Incineration) EHS->Disposal

Caption: Disposal workflow for 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

V. Conclusion

The proper disposal of 1-[(5-bromo-2-thienyl)sulfonyl]azepane is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By diligently following the steps of hazard assessment, proper segregation, secure containerization, and clear labeling, researchers can ensure the safe and environmentally responsible management of this and other halogenated organic compounds. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Segregation.
  • University of Ottawa Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Washington State University Environmental Health & Safety. Halogenated Solvents. Available at: [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • Bretherick's Handbook of Reactive Chemical Hazards. Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory.
  • National Research Council. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Available at: [Link]

  • Journal of Chemical Education. A Study To Reduce Chemical Waste Generated in Chemistry Teaching Laboratories. Available at: [Link]

  • Safety Data Sheet for a related compound.
  • CP Lab Safety. The Greenest Methods for Disposal of Hazardous Lab Chemicals. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Loba Chemie. Bromine for Synthesis MSDS. Available at: [Link]

  • Chemicea Pharmaceuticals. Material Safety Data Sheet.
  • Material Safety Data Sheet Thiophene.
  • University of Louisville Department of Environmental Health and Safety. Waste Disposal Manual. Available at: [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. Available at: [Link]

  • Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. Available at: [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • NextSDS. 1-(5-Bromopyrimidin-2-yl)azepane — Chemical Substance Information. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for 1-[(5-bromo-2-thienyl)sulfonyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of specialized chemical intermediates. 1-[(5-bromo-2-thienyl)sulfonyl]azepane is a highly specific sulfonamide derivative, most notably utilized in the synthesis of dual inhibitors targeting mycobacterial kinases (such as Mtb PknA/PknB) to combat tuberculosis [Ref 1].

While the biological efficacy of this compound is impressive, its structural components present unique laboratory hazards. Safety cannot be a passive checklist; it must be a self-validating system grounded in chemical causality. This guide provides the mechanistic reasoning behind our required Personal Protective Equipment (PPE) and outlines step-by-step operational workflows to ensure your team's safety and logistical success.

Mechanistic Justification for PPE (The "Why")

In laboratory safety, PPE selection is dictated by molecular structure. Understanding why a compound is hazardous ensures strict adherence to protocols:

  • The Azepane Ring (Lipophilicity & Permeability): The sp3-hybridized azepane ring is intentionally incorporated into kinase inhibitors to improve drug-like physicochemical properties and cellular permeability [Ref 1]. Operationally, this high lipophilicity means that if the powder contacts unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, carrying the bioactive molecule directly into systemic circulation.

  • The Halogenated Thiophene Axis (Sensitization): The precursor, 5-bromothiophene-2-sulfonyl chloride, is a severe corrosive and potent skin sensitizer [Ref 2]. Even in the final synthesized sulfonamide, the bromothiophene moiety can act as a hapten. If dermal absorption occurs, it can covalently bind to epidermal proteins, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis).

  • Biological Activity (Kinase Inhibition): Because this compound is engineered to occupy ATP-binding pockets, inhalation of airborne dust must be strictly prevented to avoid off-target host kinase inhibition in the researcher's respiratory tract.

Quantitative Data & Hazard Summary

To design our handling protocols, we must compare the physical and hazard profiles of the target compound and its reactive precursors.

Chemical EntityMolecular WeightPhysical StatePrimary GHS HazardsCritical PPE & Operational Implication
1-[(5-bromo-2-thienyl)sulfonyl]azepane 324.24 g/mol Solid (Powder)Skin Sens. 1, BioactiveHigh Permeability: Prevent dermal absorption; control static dust during weighing.
5-Bromothiophene-2-sulfonyl chloride 261.54 g/mol SolidSkin Corr. 1B, Skin Sens. 1Corrosive: Requires double-gloving (min 5-mil outer nitrile) and face shield [Ref 2].
Azepane 99.18 g/mol LiquidFlam. Liq. 2, Skin Corr. 1BFlammable & Toxic: Handle strictly in a certified fume hood away from ignition sources [Ref 3].
Mandatory PPE Requirements

Based on the mechanistic risks outlined above, the following PPE is mandatory for handling 1-[(5-bromo-2-thienyl)sulfonyl]azepane:

  • Dermal Protection (Double Gloving): Wear a baseline 3-mil nitrile glove, overlaid with a 5-mil (or thicker) extended-cuff nitrile glove. Causality: The lipophilic nature of the azepane moiety accelerates breakthrough times in standard latex or thin nitrile.

  • Respiratory & Face Protection: Chemical splash goggles are required. If handling bulk powders outside a vented enclosure (which is strictly discouraged), an N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. Ensure cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

Operational Workflow Visualization

The following diagram outlines the self-validating workflow for handling this specific sulfonamide derivative.

G N1 1. Flow Verification (>100 fpm) N2 2. Don PPE (Double Nitrile) N1->N2 N3 3. Static Mitigation & Weighing N2->N3 N4 4. Enclosed Transfer N3->N4 N5 5. Halogenated Waste Segregation N4->N5 N6 6. Doffing & Decon N5->N6

Workflow for the safe handling and disposal of 1-[(5-bromo-2-thienyl)sulfonyl]azepane.

Self-Validating Experimental Protocols

To build deep trust in your lab's safety culture, every procedure must include validation steps.

Protocol A: Safe Weighing and Transfer

Sulfonamide powders are notoriously prone to holding static charges, which can cause the bioactive powder to scatter or aerosolize upon opening the container.

  • Step 1: Environmental Validation. Verify the chemical fume hood or vented balance enclosure monitor reads an inward face velocity of >100 feet per minute (fpm). Validation: If the flow alarm sounds, immediately cap the chemical and abort the task.

  • Step 2: PPE Integrity Check. Trap air in your outer nitrile gloves and squeeze to check for micro-tears before donning.

  • Step 3: Static Mitigation. Pass an anti-static zero-stat gun over the weigh boat and the sealed chemical bottle. Causality: Neutralizing the static charge prevents the lipophilic powder from adhering to your gloves or becoming airborne.

  • Step 4: Enclosed Transfer. Use a grounded, disposable anti-static spatula to transfer the solid. Do not pour directly from the bottle.

  • Step 5: Decontamination. Once the transfer is complete, wipe down the balance and surrounding hood area with a 70% Isopropanol solution to capture any microscopic dust.

Protocol B: Spill Response and Disposal Plan

Because this compound contains a bromine atom and a sulfur-nitrogen bond, improper disposal can lead to severe environmental contamination or the generation of toxic byproducts.

  • Step 1: Containment. For a solid powder spill, do not sweep dry. Gently cover the spill with a damp paper towel (water or dilute alcohol) to immediately suppress dust generation.

  • Step 2: Collection. Carefully fold the damp towels inward, trapping the powder, and place them into a designated secondary hazardous waste bag.

  • Step 3: Chemical Quenching (For Precursors). If the spill involves the unreacted 5-bromothiophene-2-sulfonyl chloride precursor, neutralize the area with a weak basic solution (e.g., sodium bicarbonate) to safely hydrolyze the reactive chloride before final wiping.

  • Step 4: Waste Segregation. Label all collected waste strictly as "Halogenated Organic Waste." Causality: Halogenated compounds must be routed to high-temperature commercial incinerators to prevent the formation of toxic dioxins, which can occur if mixed with standard non-halogenated waste.

References
  • Title: Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.